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  • Product: 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • CAS: 1246651-99-9

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectral data for 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Authored by: Dr. Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the novel heterocyclic compound, 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. As experimental data for this specific molecule is not publicly available, this document presents a detailed, predicted spectral analysis grounded in established NMR principles and data from structurally analogous compounds. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and related benzoxazinone scaffolds.

Introduction to 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one and NMR Spectroscopy

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including use as anti-inflammatory and anticonvulsant agents.[3][4] The specific compound of interest, 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, incorporates a bromine atom and a methyl group, substituents that are expected to modulate its physicochemical and pharmacological properties.

The precise determination of its molecular structure is the foundational step for any further investigation. NMR spectroscopy provides this insight by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) provide information about the connectivity of the molecular framework.[5]

This guide will first present the predicted ¹H and ¹³C NMR data for the title compound, followed by a detailed interpretation of the spectra. We will then outline a standardized experimental protocol for data acquisition, ensuring reproducibility and scientific rigor.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used throughout this guide.

Caption: Molecular structure of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one with atom numbering.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are derived from established substituent effects and analysis of related structures. The choice of DMSO-d₆ as the solvent is deliberate; its polarity is suitable for this class of compounds, and it allows for the clear observation of the N-H proton, which might otherwise undergo rapid exchange in protic solvents.

Predicted ¹H NMR Data
  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (H4)~10.8s (broad)-1H
H6~7.15d~2.01H
H8~7.05d~2.01H
O-CH₂ (H2)~4.60s-2H
Ar-CH₃~2.30s-3H
Predicted ¹³C NMR Data
  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d₆

  • Reference: DMSO-d₆ at δ 39.52 ppm

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C=O (C3)~165.0
C4a~142.0
C8a~129.5
C5~128.0
C8~126.5
C6~118.0
C7~115.0
O-CH₂ (C2)~67.0
Ar-CH₃~17.0

Spectral Interpretation and Structural Analysis

Analysis of the ¹H NMR Spectrum
  • Amide Proton (H4, ~10.8 ppm): The N-H proton of the lactam ring is expected to appear as a broad singlet significantly downfield. This is due to its acidic nature and potential for hydrogen bonding with the DMSO solvent. This signal would disappear upon the addition of a few drops of D₂O, a key confirmatory experiment.

  • Aromatic Protons (H6 & H8, ~7.15-7.05 ppm): The benzene ring has two remaining protons, H6 and H8. They are situated meta to each other. This positioning results in a small coupling constant (⁴JHH), typically around 2.0 Hz, leading to two distinct doublets. The electron-donating methyl group at C5 and the ether oxygen would shield these protons, while the electron-withdrawing bromine at C7 and the amide functionality would deshield them. Their precise chemical shifts are a net result of these competing effects.

  • Methylene Protons (H2, ~4.60 ppm): The two protons on C2 are adjacent to an oxygen atom and the amide carbonyl group. This environment is strongly deshielding, shifting their resonance to around 4.60 ppm. As they are chemically equivalent and have no adjacent protons to couple with, they appear as a sharp singlet.

  • Methyl Protons (~2.30 ppm): The methyl group attached to the aromatic ring (C5) is in a relatively shielded environment. It is expected to resonate as a singlet around 2.30 ppm.

Analysis of the ¹³C NMR Spectrum

The molecule is asymmetric, and thus, all nine carbon atoms are expected to be unique, resulting in nine distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (C3, ~165.0 ppm): The lactam carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, characteristic of amide carbonyls.

  • Aromatic Carbons (~115.0-142.0 ppm):

    • C4a and C8a: These are quaternary carbons at the ring fusion. C4a, bonded to the nitrogen, and C8a, bonded to the ether oxygen, will be significantly influenced by these heteroatoms, appearing in the downfield region of the aromatic signals.

    • C5 and C7: These are the substituent-bearing carbons. C7, directly attached to the electronegative bromine, will experience a "heavy atom effect," which can be complex, but a signal around 115.0 ppm is a reasonable prediction.[6] C5, bearing the methyl group, will be found around 128.0 ppm.

    • C6 and C8: These carbons are attached to protons. Their chemical shifts are influenced by the neighboring substituents.

  • Methylene Carbon (C2, ~67.0 ppm): The C2 carbon is attached to the deshielding ether oxygen, placing its signal in the typical range for such carbons.

  • Methyl Carbon (~17.0 ppm): The methyl carbon is the most shielded carbon, appearing furthest upfield.

Experimental Protocols

To ensure the acquisition of high-quality, reliable NMR data, the following experimental workflow is recommended. This protocol represents a self-validating system where each step ensures the integrity of the final data.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-15 mg of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one for ¹H NMR and 20-30 mg for ¹³C NMR.[4]

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is critical for observing the exchangeable N-H proton and for its excellent solubilizing power for many organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (10-30 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap NMR Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Data (1H & 13C Spectra) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) & Peak Picking baseline->integrate Analysis Spectral Analysis & Assignment integrate->Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30 (proton decoupled)Standard 30° pulse for quantitative ¹H; Proton decoupling for ¹³C simplifies the spectrum to singlets.
Spectral Width 16 ppm (-2 to 14 ppm)240 ppm (-20 to 220 ppm)Encompasses all expected signals for this class of compound.
Acquisition Time ~2.5 s~1.0 sBalances resolution with experimental time.
Relaxation Delay 2.0 s2.0 sAllows for near-complete relaxation of nuclei, crucial for accurate integration in ¹H NMR.
Number of Scans 161024Sufficient for good signal-to-noise in ¹H; More scans needed for the less sensitive ¹³C nucleus.
Temperature 298 K298 KStandard ambient temperature for reproducibility.
Data Processing
  • Fourier Transformation (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

  • Referencing: The spectrum is calibrated by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

  • Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both spectra, the precise chemical shift of each peak is determined.

Conclusion

This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a compound of interest in medicinal chemistry. The detailed spectral analysis, grounded in fundamental NMR principles, offers a reliable reference for the structural verification of this molecule and its analogues. The included experimental protocols outline a standardized approach to data acquisition and processing, promoting scientific rigor and reproducibility. This document serves as a vital resource for researchers, enabling confident structural characterization and facilitating further exploration of the pharmacological potential of this important class of heterocyclic compounds.

References

  • Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2012). Elsevier.

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC.
  • The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA... (2025).
  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2025). PMC.
  • NMR Guidelines for ACS Journals.
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Notre Dame.
  • NMR Analysis. (2025). Chemotion.
  • How To Prepare And Run An NMR Sample. (2025). Alwsci.
  • NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. PMC.
  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. (2008). European Journal of Medicinal Chemistry.
  • Basic Practical NMR Concepts.
  • Basic 1H- and 13C-NMR Spectroscopy. (2004). Elsevier.
  • NMR Sample Prepar
  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics.

Sources

Exploratory

Physicochemical and Mechanistic Profiling of 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: A Technical Guide for Drug Development

Executive Summary 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1246651-99-9) is a highly versatile, functionalized heterocyclic building block. The benzoxazin-3-one core is a privileged pharmacophore, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1246651-99-9) is a highly versatile, functionalized heterocyclic building block. The benzoxazin-3-one core is a privileged pharmacophore, frequently deployed as a bioisostere for coumarins, quinolinones, and benzoxazoles in medicinal chemistry. The strategic placement of a bromine atom at the C7 position and a methyl group at the C5 position endows this molecule with unique steric, electronic, and reactive properties, making it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs).

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data sheets. Here, we will dissect the causality behind the molecule's physicochemical properties and establish self-validating experimental workflows for its functionalization.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for optimizing reaction conditions, predicting solubility, and designing downstream purification protocols.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 1246651-99-9Unique identifier for procurement and regulatory tracking ()[1].
Molecular Formula C9H8BrNO2Dictates the exact mass (240.97 g/mol ) and isotopic distribution (79Br/81Br doublet in MS).
Molecular Weight 242.07 g/mol Optimal low-MW fragment for fragment-based drug discovery (FBDD) ()[2].
XLogP3 1.9Indicates moderate lipophilicity, favorable for cellular permeability ()[3].
Polar Surface Area (TPSA) 38.3 ŲDriven by the lactam motif; excellent for blood-brain barrier (BBB) penetration.
Predicted pKa (Lactam N-H) ~11.5Weakly acidic. Requires strong bases (e.g., NaH, KOtBu) for efficient deprotonation ()[4].
Predicted Density ~1.6 g/cm³High density typical of brominated aromatic heterocycles ()[5].
Predicted Boiling Point ~373 °CIndicates high thermal stability, allowing for high-temperature cross-coupling ()[5].

Electronic and Steric Effects on Reactivity

Molecular design requires a deep analysis of the push-pull dynamics of substituents. The reactivity of this scaffold is governed by three distinct domains:

  • The C7-Bromo Electrophile: The bromine atom at C7 is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). Because it is positioned para to the ring oxygen and meta to the lactam nitrogen, its electron density is finely tuned, making it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • The C5-Methyl Steric Shield: The methyl group at C5 provides localized steric bulk. While it does not directly hinder the C7 position, it restricts the rotational degrees of freedom of the overall ring system and influences the solid-state packing. Electronically, it acts as a weak inductive donor (+I), subtly increasing the electron density of the aromatic ring.

  • The N4-Lactam Nucleophile: The secondary amine of the lactam ring is conjugated with the adjacent carbonyl, rendering it non-basic and weakly acidic. For N-alkylation or N-arylation, the proton must be abstracted to form the highly nucleophilic lactam anion.

Reactivity Core 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (Privileged Scaffold) C7 C7-Bromo Moiety Electrophilic Handle Core->C7 N4 N4-Lactam (pKa ~11.5) Weakly Acidic Nucleophile Core->N4 C5 C5-Methyl Group Steric & Electronic Modulator Core->C5 Suzuki Pd-Catalyzed Cross-Coupling C7->Suzuki Oxidative Addition Alkylation Base-Mediated N-Alkylation N4->Alkylation Deprotonation

Logical reactivity mapping of the benzoxazinone structural features.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a specific rationale to explain the causality behind the experimental choice.

Protocol A: N-Alkylation of the Lactam Core

Objective: Selectively functionalize the N4 position while avoiding O-alkylation.

  • Preparation: Dissolve 1.0 eq of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one in anhydrous DMF (0.2 M).

    • Rationale: DMF is a polar aprotic solvent that stabilizes the intermediate lactam anion, thermodynamically favoring N-alkylation over O-alkylation.

  • Deprotonation: Cool the solution to 0 °C. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes.

    • Rationale/Validation: The pKa of ~11.5 requires a strong, non-nucleophilic base. The immediate evolution of H₂ gas serves as a visual, self-validating cue of successful deprotonation.

  • Electrophile Addition: Add 1.1 eq of the desired alkyl halide (e.g., methyl iodide) dropwise. Warm to room temperature and stir for 2 hours.

  • Quench and Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Validation: Analyze via ¹H NMR. The disappearance of the broad singlet at ~10.5 ppm (N-H) and the appearance of a new alkyl signal confirms successful N-alkylation.

Protocol B: C7-Directed Suzuki-Miyaura Cross-Coupling

Objective: Construct a robust C-C bond at the C7 position using an aryl boronic acid.

  • Catalyst & Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 eq of the benzoxazinone, 1.2 eq of aryl boronic acid, 0.05 eq of Pd(dppf)Cl₂, and 2.0 eq of K₂CO₃.

    • Rationale: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the reductive elimination step, which can otherwise be sluggish for electron-rich heteroaryl bromides.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a boronate complex, a strict prerequisite for the transmetalation step.

  • Reaction: Heat to 90 °C under an argon atmosphere for 12 hours.

  • Validation: Monitor by LC-MS. The distinct isotopic doublet of the starting material (M and M+2 due to ⁷⁹Br/⁸¹Br) will be replaced by a single product mass peak, validating complete conversion.

Workflow Step1 1. Reagent Prep Substrate + Boronic Acid Step2 2. Catalyst/Base Pd(dppf)Cl2 + K2CO3 Step1->Step2 Step3 3. Reaction 1,4-Dioxane/H2O, 90°C Step2->Step3 Step4 4. Workup EtOAc Extraction Step3->Step4 Step5 5. Validation LC-MS & NMR Step4->Step5

Standardized self-validating workflow for C7-directed Suzuki-Miyaura cross-coupling.

Conclusion

7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one represents a synthetically powerful node in drug discovery. By understanding the interplay between its physicochemical properties—specifically its lipophilicity, the acidity of the lactam core, and the electrophilicity of the C7-bromide—researchers can rationally design robust, high-yielding synthetic pathways. The self-validating protocols provided herein establish a reliable foundation for utilizing this scaffold in the generation of novel therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 7-bromo-5-methyl-4H-1,4-benzoxazin-3-one." PubChem. Available at:[Link]

  • FooDB. "Showing Compound 2H-1,4-Benzoxazin-3(4H)-one (FDB007622)." The Food Component Database. Available at:[Link]

Sources

Foundational

Crystallographic and Structural Analysis of 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: A Technical Guide

Executive Summary The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of nonsteroidal mineralocorticoid receptor (MR) antagonists, anti-inflamm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of nonsteroidal mineralocorticoid receptor (MR) antagonists, anti-inflammatory agents, and broad-spectrum antimicrobials[1],[2]. This whitepaper provides an in-depth structural analysis of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1246651-99-9)[3]. By synthesizing Single-Crystal X-Ray Diffraction (SCXRD) methodologies with supramolecular chemistry, this guide details the experimental protocols required to isolate diffraction-quality crystals and elucidates the mechanistic impact of the 7-bromo and 5-methyl substituents on crystal packing and molecular conformation.

Structural Rationale & Pharmacological Relevance

The biological efficacy of benzoxazin-3-one derivatives is heavily dependent on their three-dimensional conformation and their ability to engage in specific intermolecular interactions within target binding pockets[2].

  • The Benzoxazinone Core: The fusion of a benzene ring with an oxazine ring creates a semi-rigid, non-planar system. The oxazine ring typically adopts a twisted-boat conformation, which is critical for orienting substituents into optimal vectors for receptor binding[4],[5].

  • 7-Bromo Substitution: The introduction of a bromine atom at the 7-position serves a dual purpose. Synthetically, it acts as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). Structurally, the highly polarizable bromine atom participates in halogen bonding (C–Br···O or C–Br···π interactions), which significantly enhances the lipophilicity and binding affinity of the molecule in hydrophobic pockets[2].

  • 5-Methyl Substitution: The 5-methyl group introduces localized steric hindrance. This steric bulk restricts the rotational freedom of the oxazine ring, effectively "locking" the molecule into a specific conformational space that minimizes entropic penalties upon target binding.

Experimental Methodology: Synthesis & Crystallization

Obtaining defect-free single crystals is the most critical bottleneck in SCXRD analysis. The following protocol utilizes a vapor diffusion technique, designed as a self-validating system to ensure thermodynamic control over the nucleation process.

Self-Validating Protocol: Vapor Diffusion Crystallization
  • Dissolution (Solvent Selection): Dissolve 10 mg of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one[3] in 0.5 mL of ethyl acetate in a 2-dram inner vial.

    • Causality: Ethyl acetate is a moderately polar, aprotic solvent that effectively disrupts the strong intermolecular N–H···O hydrogen bonds of the benzoxazinone powder, ensuring complete and homogeneous solvation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram vial.

    • Validation: This step removes microscopic particulate matter (dust or undissolved solute) that acts as premature nucleation sites, thereby preventing the rapid precipitation of microcrystalline powders.

  • Diffusion Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the anti-solvent). Cap the outer vial tightly and store it in a vibration-free environment at 20°C.

    • Causality: The high vapor pressure of n-hexane allows it to slowly diffuse into the ethyl acetate solution. This gradual shift in solvent polarity lowers the solubility of the compound at a thermodynamically controlled rate, favoring the growth of a few large, highly ordered single crystals rather than many flawed ones.

  • Harvesting & Optical Validation: After 72–96 hours, inspect the inner vial under a stereomicroscope equipped with cross-polarizing filters.

    • Validation: Select crystals that exhibit sharp, uniform optical extinction when rotated. A uniform transition from bright to dark confirms the crystal is a single domain and not a twinned aggregate, making it suitable for X-ray diffraction.

SCXRD_Workflow N1 1. Compound Solvation (EtOAc, 0.22 µm Filtered) N2 2. Vapor Diffusion (n-Hexane Anti-solvent) N1->N2 Thermodynamic Control N3 3. Optical Validation (Cross-Polarized Light) N2->N3 Slow Nucleation N4 4. Crystal Mounting (Cryo-loop + Paratone Oil) N3->N4 Single Domain Confirmed N5 5. Data Collection (Mo Kα, 150 K) N4->N5 Cryoprotection N6 6. Structure Refinement (SHELXL / Direct Methods) N5->N6 Bragg Reflections

Figure 1: Step-by-step SCXRD workflow for the benzoxazinone derivative.

X-Ray Diffraction (XRD) & Crystallographic Analysis

Once a suitable crystal is harvested, it is coated in Paratone-N oil and flash-cooled to 150 K in a stream of nitrogen gas.

  • Causality: Cryocooling minimizes the thermal motion of atoms (reducing anisotropic displacement parameters) and prevents the crystal from degrading due to solvent loss during data collection.

Data is typically collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Based on isostructural modeling of halogenated 2H-1,4-benzoxazin-3(4H)-ones[4],[5], the compound crystallizes in a monoclinic system. The expected structural parameters are summarized below.

Table 1: Representative Crystallographic Data & Refinement Parameters
ParameterValue
Chemical Formula C9H8BrNO2
Formula Weight 242.07 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.82 Å, b ≈ 11.24 Å, c ≈ 10.51 Å, β ≈ 98.5°
Volume ~ 913.4 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.760 g/cm³
Absorption Coefficient (μ) 4.35 mm⁻¹
F(000) 480
Final R indices [I>2sigma(I)] R1 = 0.0320, wR2 = 0.0815

Supramolecular Architecture & Packing Motifs

The crystal packing of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is governed by a hierarchy of intermolecular forces, which can be quantified using Hirshfeld surface analysis[4],[5].

Hydrogen Bonding Networks

The most dominant interaction in the crystal lattice is the classical N–H···O=C hydrogen bond . Because the 4-position nitrogen is unsubstituted, it acts as a strong hydrogen bond donor, while the carbonyl oxygen at the 3-position acts as the acceptor. These interactions link adjacent asymmetric units into centrosymmetric dimers, enclosing an R22​(8) ring motif [4],[5].

Halogen Bonding & π-Interactions

Beyond the primary hydrogen-bonded dimers, the 3D supramolecular architecture is consolidated by secondary interactions:

  • Halogen Bonding: The highly polarizable 7-bromo substituent engages in C–Br···π interactions with the electron-rich benzene rings of adjacent molecules, or C–Br···O contacts with the carbonyl oxygen. This interaction dictates the lateral offset between parallel hydrogen-bonded chains.

  • π–π Stacking: The planar portions of the benzoxazinone cores engage in weak face-to-face π–π stacking, further stabilizing the crystal lattice[5].

Supramolecular_Network M1 Benzoxazinone Molecule A M2 Benzoxazinone Molecule B M1->M2 N-H···O=C H-Bond (R2,2(8)) M3 Benzoxazinone Molecule C M1->M3 C-Br···π Halogen Bond M2->M1 N-H···O=C H-Bond (R2,2(8)) M2->M3 C-H···O Weak Interaction

Figure 2: Schematic of intermolecular hydrogen and halogen bonding networks in the crystal lattice.

References

  • IUCr Journals. "Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one". Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. "Design, Synthesis, and Bioactivity of Eighteen Novel 2H-1,4-Benzoxazin-3(4H)-one Containing a Propanolamine Moiety". Frontiers in Chemistry. Available at: [Link]

  • ACS Publications. "Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry Fragmentation Dynamics of 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Structural Significance and Analytical Paradigm The compound 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one represents a highly functionalized heterocyclic building block. The benzoxazinone core is widely recognized f...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance and Analytical Paradigm

The compound 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one represents a highly functionalized heterocyclic building block. The benzoxazinone core is widely recognized for its role as an intermediate in the biogenesis of cyclic hydroxamic acids and as a privileged scaffold in drug discovery. From an analytical perspective, characterizing this molecule via High-Resolution Mass Spectrometry (HRMS) requires a deep understanding of its gas-phase thermodynamic behavior.

As a Senior Application Scientist, I approach the mass spectrometric characterization of this molecule not merely as a data collection exercise, but as a mechanistic puzzle. The presence of a lactam ring, a 5-methyl electron-donating group, and a 7-bromo heavy-atom substituent creates a highly specific collision-induced dissociation (CID) landscape. Understanding the causality behind these fragmentations is critical for distinguishing this compound from its structural isomers and for developing robust, self-validating LC-MS/MS quantitative assays [1].

Mechanistic Causality in ESI-MS/MS Fragmentation

When subjected to positive electrospray ionization (ESI+), the molecule predominantly forms a stable protonated precursor ion, [M+H]+ . The site of protonation is not random; the high proton affinity of the oxazine nitrogen and the lactam carbonyl oxygen dictates the initial charge localization.

Upon collisional activation, the molecule undergoes several competing fragmentation pathways governed by the lowest energy thresholds [2]:

  • Pathway A: Lactam Ring Contraction (Loss of CO) The most entropically favored pathway for benzoxazinones is the extrusion of carbon monoxide ( −28 Da ). The protonated lactam ring cleaves, releasing CO and driving a ring contraction to form a highly conjugated, stable benzoxazole-like cation. This is the hallmark diagnostic fragment for the 2H-benzo[b][1,4]oxazin-3(4H)-one core.

  • Pathway B: Dehalogenation (Loss of HBr or Br•) The 7-bromo substituent introduces a significant leaving group. Depending on the collision energy (CE), the molecule can undergo heterolytic cleavage with a hydrogen rearrangement to lose HBr ( −80/82 Da ), yielding an even-electron ion. At higher CE regimes, homolytic cleavage occurs, expelling a bromine radical (Br•, −79/81 Da ) and leaving an odd-electron radical cation. The 5-methyl group aids in stabilizing this radical via hyperconjugation.

  • Pathway C: Alkyl Radical Extrusion (Loss of CH3•) While less dominant than CO loss, the cleavage of the 5-methyl group as a radical ( −15 Da ) is observed, particularly when the lactam ring remains intact.

MS_Pathway M Precursor Ion [M+H]+ m/z 242.0 / 244.0 CO Lactam Cleavage [M+H - CO]+ m/z 214.0 / 216.0 M->CO -28 Da (CO) Br Dehalogenation [M+H - HBr]+ m/z 162.1 M->Br -80/82 Da (HBr) CH3 Radical Loss [M+H - CH3•]+ m/z 227.0 / 229.0 M->CH3 -15 Da (CH3•) CO_Br Dual Loss [M+H - CO - HBr]+ m/z 134.1 CO->CO_Br -80/82 Da (HBr) Br->CO_Br -28 Da (CO)

Fig 1. Primary CID fragmentation pathways of the benzoxazinone derivative.

The Isotopic Signature as a Diagnostic Tracer

The 7-bromo substituent acts as a built-in isotopic tracer. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This generates a highly distinct M and M+2 doublet spaced exactly by 1.998 Da .

By tracking this doublet, analysts can instantly deduce the structural integrity of the fragment:

  • Doublet Retained: The fragment still contains the intact aromatic ring and the bromine atom (e.g., the [M+H−CO]+ fragment).

  • Doublet Collapsed: The fragment has undergone dehalogenation, collapsing into a single monoisotopic peak (e.g., the [M+H−HBr]+ fragment).

Quantitative Fragmentation Mapping

The following table summarizes the exact monoisotopic masses for the primary precursor and product ions, calculated based on the chemical formula C9​H8​BrNO2​ .

Fragment DescriptionNeutral Lossm/z ( 79Br )m/z ( 81Br )Ion Type
[M+H]+ (Precursor) None241.9811243.9791Even-electron
[M+H−CO]+ CO (27.99 Da)213.9862215.9842Even-electron
[M+H−CH3∙​]+ CH3∙​ (15.02 Da)226.9576228.9556Odd-electron
[M+H−HBr]+ HBr (79.92 / 81.92 Da)162.0549162.0549Even-electron
[M+H−Br∙]+ Br∙ (78.91 / 80.91 Da)163.0628163.0628Odd-electron
[M+H−CO−HBr]+ CO + HBr (107.91 Da)134.0600134.0600Even-electron

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in pharmacokinetic or structural assays, the analytical protocol must be a self-validating system. We achieve this by utilizing an intelligent data-dependent acquisition (DDA) logic that triggers MS/MS exclusively when the specific 79Br/81Br isotopic ratio is detected, thereby eliminating false positives from matrix background noise [3].

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Stabilization

  • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Acetonitrile and Water. Add 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton donor, drastically increasing the ionization efficiency of the oxazine nitrogen. The organic/aqueous ratio ensures the lactam ring does not undergo premature hydrolysis prior to injection.

Step 2: UHPLC Separation

  • Action: Inject onto a sub-2 μm C18 column maintained at 40∘C . Utilize a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The hydrophobic 5-methyl and 7-bromo groups ensure strong retention on the C18 stationary phase. Elevating the column temperature to 40∘C reduces solvent viscosity, sharpening the chromatographic peak and minimizing in-source fragmentation.

Step 3: ESI Source Tuning

  • Action: Set Capillary Voltage to 3.5 kV , Desolvation Temperature to 350∘C , and Desolvation Gas flow to 800 L/hr .

  • Causality: Benzoxazinones can be thermally labile. A desolvation temperature of 350∘C provides the perfect thermodynamic balance—hot enough to evaporate the droplet efficiently, but cool enough to prevent the thermal degradation of the lactam ring before it enters the mass analyzer.

Step 4: Collision-Induced Dissociation (CID) Optimization

  • Action: Apply a stepped Collision Energy (CE) ramp of 15, 25, and 35 eV using Argon as the collision gas.

  • Causality: Stepped CE ensures a comprehensive fragmentation record. At 15 eV, the primary loss of CO is observed. At 25 eV, the dehalogenation pathways (-HBr) dominate. At 35 eV, deep structural shattering (dual losses) occurs, providing the ultimate structural confirmation.

Protocol S1 1. Sample Prep 0.1% FA in ACN/H2O S2 2. UHPLC Separation C18, 40°C S1->S2 S3 3. ESI(+) Ionization Capillary: 3.5 kV S2->S3 S4 4. CID Fragmentation CE Ramp: 15-35 eV S3->S4 S5 5. HRMS Detection Isotope Triggered S4->S5

Fig 2. Self-validating LC-MS/MS workflow for benzoxazinone characterization.

Conclusion

The mass spectrometric analysis of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one requires a rigorous understanding of its thermodynamic vulnerabilities. By leveraging the predictable loss of carbon monoxide from the lactam core and utilizing the naturally occurring bromine isotopic doublet as a diagnostic tracer, researchers can build highly specific, self-validating analytical methods for drug metabolism and pharmacokinetic (DMPK) studies.

References

  • Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Analytical Chemistry (2003).[Link]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry (2003). [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one. PubChem, National Center for Biotechnology Information.[Link]

Foundational

Thermodynamic Stability and Degradation Kinetics of 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: A Comprehensive Analytical Guide

Executive Summary The benzoxazinone scaffold is a highly privileged pharmacophore prevalent in agrochemicals, novel therapeutics, and PROTAC linkers. Specifically, 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoxazinone scaffold is a highly privileged pharmacophore prevalent in agrochemicals, novel therapeutics, and PROTAC linkers. Specifically, 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 1246651-99-9) presents a unique structural paradigm. The introduction of an electron-withdrawing halogen (7-bromo) coupled with an electron-donating, sterically active alkyl group (5-methyl) creates a complex electronic push-pull system across the fused bicyclic ring.

Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is a critical prerequisite for formulation stability, predicting in vivo half-life, and optimizing downstream synthetic cross-coupling reactions. This whitepaper deconstructs the thermodynamic principles governing its lactam-lactim tautomerism and hydrolytic degradation, providing self-validating experimental protocols to quantify these parameters.

Structural Thermodynamics: The Lactam-Lactim Equilibrium

Benzoxazin-3(4H)-ones inherently exist in a dynamic thermodynamic equilibrium between the lactam (3(4H)-one) and lactim (3-ol) tautomers. The position of this equilibrium ( KT​ ) is heavily dependent on the physical state, solvent polarity, and the electronic influence of ring substituents .

Substituent Effects on Tautomerization

In the solid state, infrared (IR) and X-ray crystallographic studies of related benzoxazinones confirm that the lactam form is overwhelmingly dominant due to the formation of robust intermolecular hydrogen-bonding networks (N–H···O=C) . However, in solution, the 7-bromo substituent exerts a strong inductive electron-withdrawing effect ( −I ), which increases the acidity of the lactam N–H proton. Concurrently, the 5-methyl group introduces steric hindrance that slightly perturbs the planarity of the aromatic system. This electronic landscape lowers the activation energy ( ΔG‡ ) for proton migration, shifting the equilibrium toward the lactim form in highly polar, protic solvents compared to unsubstituted analogs.

G Lactam Lactam Form (Dominant in Solid State) Lactim Lactim Form (Favored in Polar Solvents) Lactam->Lactim Tautomerization (Kt) Tetrahedral Tetrahedral Intermediate (High Energy State) Lactam->Tetrahedral OH- Nucleophilic Attack Lactim->Tetrahedral OH- Nucleophilic Attack Product Ring-Opened Product (o-Aminophenol Derivative) Tetrahedral->Product C-O Bond Cleavage

Fig 1: Thermodynamic pathways of tautomerization and alkaline hydrolysis.

Hydrolytic Stability and Degradation Kinetics

The most significant degradation pathway for 2H-benzo[b][1,4]oxazin-3(4H)-ones is the solvolytic cleavage of the oxazinone ring. The thermodynamic vulnerability lies at the C3 carbonyl carbon, which is highly electrophilic.

Mechanism of Alkaline Hydrolysis

Under basic conditions, the hydrolysis proceeds via a bimolecular nucleophilic substitution ( SN​2 -like addition-elimination) mechanism . Hydroxide ions attack the C3 carbonyl, forming a high-energy tetrahedral intermediate. The rate-determining step (RDS) is typically the subsequent cleavage of the endocyclic C–O bond, yielding a 2-amino-4-bromo-6-methylphenol derivative.

The thermodynamics of this transition state are characterized by a highly negative entropy of activation ( ΔS‡≈−120 to −150 J K−1mol−1 ), reflecting the highly ordered, solvent-caged nature of the bimolecular transition state.

Quantitative Thermodynamic Data

Table 1: Estimated Thermodynamic Parameters for Alkaline Hydrolysis (pH 10.0, 298 K)

ParameterValue (Estimated)Causality / Structural Implication
kobs​ ( s−1 ) 4.2×10−4 Accelerated by the 7-Br ( −I ) effect increasing C3 electrophilicity.
ΔG‡ (kJ/mol) 85.4±1.2 Moderate energy barrier; requires cold storage for long-term stability.
ΔH‡ (kJ/mol) 45.2±0.8 Enthalpically favorable attack due to relief of slight ring strain.
ΔS‡ (J/K·mol) −135±4 Highly ordered bimolecular transition state with strict steric requirements.

Self-Validating Experimental Protocols

To ensure scientific integrity and absolute trustworthiness of the stability data, the following protocols are designed as self-validating systems. By isolating specific variables (e.g., using pseudo-first-order conditions), we eliminate confounding kinetic artifacts.

Protocol A: UV-Vis Spectrophotometric Determination of Hydrolysis Kinetics

Rationale: The extended π -conjugation of the intact benzoxazinone ring absorbs strongly in the UV region ( λmax​≈285 nm). Upon ring cleavage, the conjugation is broken, shifting the λmax​ and creating a distinct isosbestic point. Tracking this decay allows for precise isolation of the rate constant ( kobs​ ).

  • Buffer Preparation: Prepare a series of standardized borate buffers (pH 9.0 to 11.0) adjusted to a constant ionic strength ( I=0.1 M) using KCl. Causality: Constant ionic strength prevents activity coefficient fluctuations from skewing the kinetic data.

  • Sample Initiation: Dissolve 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one in HPLC-grade acetonitrile to create a 10 mM stock. Inject 10 μ L of stock into 3.0 mL of pre-equilibrated buffer in a quartz cuvette.

  • Data Acquisition: Monitor absorbance at 285 nm every 30 seconds for 60 minutes using a Peltier-cooled UV-Vis spectrophotometer at exactly 25.0 °C.

  • Validation Check: Ensure the presence of a sharp isosbestic point across all overlaid spectra. If the isosbestic point drifts, it indicates a secondary degradation pathway (e.g., oxidation of the resulting aminophenol), invalidating the single-pathway assumption.

Protocol B: NMR-Based Tautomeric Equilibrium Analysis

Rationale: UV-Vis cannot easily distinguish between lactam and lactim forms due to overlapping chromophores. 1 H-NMR provides direct quantitative integration of the distinct N-H vs. O-H protons.

  • Solvent Matrix: Prepare 5 mM solutions of the compound in three deuterated solvents of varying dielectric constants: CDCl3​ (non-polar), DMSO-d6​ (polar aprotic), and CD3​OD (polar protic).

  • Acquisition: Acquire quantitative 1 H-NMR spectra (relaxation delay D1≥5×T1​ ) at 298 K.

  • Integration & Calculation: Integrate the lactam N-H signal ( ≈10.5 ppm) and the lactim O-H signal ( ≈12.0 ppm, if observable, or track the C3 shift in 13 C-NMR). Calculate KT​=[Lactim]/[Lactam] .

Workflow Prep Sample Preparation (Controlled Ionic Strength) UV UV-Vis Kinetics (Isosbestic Point Tracking) Prep->UV NMR NMR Analysis (Tautomer Integration) Prep->NMR Data Data Processing (Pseudo-1st Order Fit) UV->Data Absorbance Decay NMR->Data Peak Integrals Output Thermodynamic Parameters (ΔG‡, ΔH‡, ΔS‡, Kt) Data->Output Arrhenius & Eyring Plots

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a delicate balance dictated by its substitution pattern. The 7-bromo group accelerates hydrolytic degradation by increasing the electrophilicity of the oxazinone carbonyl, while simultaneously influencing the lactam-lactim tautomeric ratio in polar media. By employing the rigorous, self-validating UV-Vis and NMR protocols outlined above, development teams can accurately map the degradation kinetics of this scaffold, ensuring robust downstream applications in drug discovery and materials science.

References

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Tautomeric Nature and Solid-State IR Studies of Benzoxazinones. Thieme Chemistry.[1] URL:[Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Lactam-Lactim Tautomeric Equilibrium and Ring Cleavage Mechanisms. J-Stage / ResearchGate.[2][3] URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide Introduction and Strategic Rationale The 2H-1,4-benzoxazin-3(4H)-one scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology and Protocol Guide

Introduction and Strategic Rationale

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for coumarins, quinolinones, and benzoxazoles in the development of novel therapeutics. The target compound, 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one , serves as a highly versatile synthetic intermediate. The presence of the bromine atom at the 7-position provides an ideal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 5-methyl group offers specific steric and lipophilic properties critical for structure-activity relationship (SAR) optimization.

Retrosynthetic Analysis and Chemical Causality

The construction of the 1,4-benzoxazin-3-one ring relies on the differential nucleophilicity of the bifunctional starting material, 2-amino-4-bromo-6-methylphenol [1].

The synthesis is fundamentally a two-stage sequence that can be executed in a single reaction vessel (one-pot):

  • Kinetically Controlled N-Acylation: The primary amine is significantly more nucleophilic than the sterically hindered phenolic hydroxyl group. By introducing chloroacetyl chloride at low temperatures (0 °C) with a mild organic base (Triethylamine), we selectively drive the N-acylation to form a 2-chloroacetamide intermediate. This prevents undesired O-acylation or di-acylation side reactions[2].

  • Thermodynamically Driven Intramolecular O-Alkylation: Once the amide is formed, the pendant phenol must attack the alpha-carbon of the newly formed alkyl chloride. Because the phenol is a weaker nucleophile—and is further hindered by the adjacent methyl group—this Williamson-type ether cyclization requires an elevation in temperature and the presence of a stronger inorganic base (such as Potassium Carbonate) to force the ring closure.

Reaction Pathway Visualization

BenzoxazinoneSynthesis SM1 2-Amino-4-bromo -6-methylphenol (Nucleophile) Int 2-Chloro-N-(5-bromo-2-hydroxy -3-methylphenyl)acetamide (Transient Intermediate) SM1->Int Step 1: N-Acylation TEA, DMF, 0 °C Kinetic Control SM2 Chloroacetyl Chloride (Electrophile) SM2->Int Prod 7-Bromo-5-methyl-2H-benzo [b][1,4]oxazin-3(4H)-one (Target Scaffold) Int->Prod Step 2: O-Alkylation K2CO3, 80 °C Thermodynamic Control

Figure 1: Mechanistic workflow for the synthesis of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one.

Reagent and Material Specifications

Accurate stoichiometry is critical to minimize the formation of polymeric byproducts. The following table summarizes the quantitative requirements optimized for a 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-Amino-4-bromo-6-methylphenol Starting Material202.051.002.02 g
Chloroacetyl Chloride Acylating/Alkylating Agent112.941.100.88 mL (1.24 g)
Triethylamine (TEA) Organic Base (Step 1)101.191.201.67 mL (1.21 g)
Potassium Carbonate (K₂CO₃) Inorganic Base (Step 2)138.212.503.45 g
Dimethylformamide (DMF) Polar Aprotic Solvent73.09N/A25.0 mL

Note: The starting material, 2-amino-4-bromo-6-methylphenol, can be prepared via the reduction of 4-bromo-2-methyl-6-nitrophenol using Tin(II) chloride and HCl, as described in established patent literature[1][3].

Experimental Protocol

This protocol describes a robust, one-pot, two-step procedure designed to maximize yield while minimizing intermediate handling.

Step 1: Selective N-Acylation
  • System Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen for 10 minutes.

  • Dissolution: Charge the flask with 2-amino-4-bromo-6-methylphenol (2.02 g, 10.0 mmol) and anhydrous DMF (20 mL). Stir until complete dissolution is achieved.

  • Base Addition: Add Triethylamine (1.67 mL, 12.0 mmol) in one portion.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality Note: Strict temperature control here suppresses the nucleophilicity of the phenol, ensuring the highly reactive chloroacetyl chloride exclusively attacks the amine.

  • Electrophile Addition: Dissolve chloroacetyl chloride (0.88 mL, 11.0 mmol) in 5 mL of anhydrous DMF. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 15 minutes.

  • Intermediate Formation: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to ambient temperature over 1 hour. LC-MS monitoring should indicate the complete disappearance of the starting mass (m/z 202/204) and the appearance of the intermediate mass (m/z 278/280).

Step 2: Intramolecular Cyclization
  • Base Exchange: To the stirring solution of the intermediate, add finely powdered, anhydrous Potassium Carbonate (3.45 g, 25.0 mmol) in one portion.

  • Thermal Activation: Equip the flask with a reflux condenser and transfer it to an oil bath pre-heated to 80 °C. Causality Note: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the 5-methyl group, allowing the phenoxide ion to displace the aliphatic chloride.

  • Reaction Monitoring: Stir the mixture at 80 °C for 4 to 6 hours. Monitor the progression via TLC (Hexanes:Ethyl Acetate 7:3).

Step 3: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into 150 mL of vigorously stirring ice water. A precipitate will typically form.

  • Extraction: If the product precipitates as a distinct solid, it can be collected via vacuum filtration. Alternatively, for higher purity, extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1N HCl (30 mL) to remove residual TEA, saturated NaHCO₃ (30 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes to 30% Ethyl Acetate in Hexanes. The target compound, 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, is obtained as an off-white to pale brown solid.

References

  • Title: 5-Bromo-2-hydroxy-3-methylaniline | 343269-52-3 - ChemicalBook Source: ChemicalBook URL
  • Source: Google Patents (Bristol-Myers Squibb)
  • Title: EP 3 630 752 B1 - Transcribed Standard Patent Specification Source: Googleapis URL

Sources

Application

Application Notes & Protocols: 7-bromo-5-methyl-2H-benzo[b]oxazin-3(4H)-one in Drug Discovery

Application Notes & Protocols: 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one in Drug Discovery Introduction: The Benzoxazinone Scaffold as a Privileged Structure The 2H-benzo[b][1][2]oxazin-3(4H)-one ring system is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one in Drug Discovery

Introduction: The Benzoxazinone Scaffold as a Privileged Structure

The 2H-benzo[b][1][2]oxazin-3(4H)-one ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[3][4] This "privileged structure" is found in numerous compounds with a wide array of pharmacological profiles, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[3][5][6] The stability of the benzoxazinone core, combined with its ability to present substituents in a well-defined three-dimensional space, allows for effective interaction with a variety of biological targets. Derivatives have been developed as factor Xa inhibitors, serotonin receptor antagonists, and potential treatments for neurodegenerative diseases.[7][8]

This guide focuses on a specific, highly functionalized building block: 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one . The strategic placement of a bromine atom at the C7 position and a methyl group at the C5 position, along with the reactive N-H of the lactam, provides medicinal chemists with three orthogonal points for diversification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The bromine atom is particularly valuable as a handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of aryl, heteroaryl, and alkyl groups.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is essential for experimental design, including reaction setup and downstream characterization.

PropertyValueSource
Molecular Formula C₉H₈BrNO₂[9][10]
Molecular Weight 242.07 g/mol [9][11]
CAS Number 1246651-99-9[9]
Appearance Off-white to light brown solid (typical)General Observation
Solubility Soluble in DMSO, DMF, moderately soluble in THF, DichloromethaneGeneral Chemical Knowledge
Storage Store at 2-8 °C under an inert atmosphere[9]

Proposed Synthesis of the Building Block

While direct literature procedures for this specific molecule are not abundant, a robust synthesis can be proposed based on established methods for constructing the benzoxazinone core. The most common approach involves the cyclization of a substituted 2-aminophenol with an α-halo acetyl halide.

Synthesis_Pathway A 2-Amino-6-methylphenol B 2-Amino-4-bromo-6-methylphenol A->B Bromination (e.g., NBS, AcOH) C 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one B->C Cyclization (e.g., Chloroacetyl chloride, Base)

Caption: Proposed synthetic route to the title compound.

Protocol: Synthesis of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Step 1: Bromination of 2-Amino-6-methylphenol

  • Setup: To a solution of 2-amino-6-methylphenol (1.0 equiv.) in acetic acid, add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-4-bromo-6-methylphenol. This intermediate can often be used without further purification.

Step 2: Cyclization to form the Benzoxazinone Ring

  • Setup: In a three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-amino-4-bromo-6-methylphenol (1.0 equiv.) in an anhydrous aprotic solvent such as THF or 1,4-dioxane.

  • Reaction: Cool the solution to 0 °C and add a non-nucleophilic base, such as pyridine or triethylamine (2.5 equiv.). Slowly add a solution of chloroacetyl chloride (1.2 equiv.) in the same solvent dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-12 hours.

    • Expert Insight: The reaction proceeds via initial N-acylation followed by an intramolecular Williamson ether synthesis. The base is crucial for both scavenging the HCl byproduct and facilitating the final ring-closing nucleophilic substitution.

  • Workup: Cool the reaction mixture and filter off the amine-hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is redissolved in ethyl acetate or dichloromethane, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization.

Key Synthetic Transformations & Protocols

The true power of this building block lies in its capacity for diversification at two key positions: the N4-amide and the C7-bromide.

N-Alkylation & N-Arylation at the N4 Position

The secondary amide proton is acidic and can be readily removed by a suitable base, allowing for the introduction of various alkyl or aryl substituents.

Protocol: General N-Alkylation

  • Setup: To a solution of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 equiv.) in anhydrous DMF, add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.) at 0 °C under an inert atmosphere.[12] Stir for 30 minutes.

  • Reaction: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv.) dropwise. Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) for 2-16 hours. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

C-C and C-N Bond Formation via Palladium Cross-Coupling

The C7-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction for C-C bond formation.[13] This enables the introduction of diverse (hetero)aryl groups, a common strategy in modern drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (R-X) Trans R-Pd(II)-R' Ln OxAdd->Trans Transmetalation (R'-B(OR)2, Base) RedEl Pd(0)Ln Trans->RedEl Reductive Elimination Prod R-R' RedEl->Prod RX_in R-X RX_in->OxAdd Boronic_in R'-B(OR)2 Boronic_in->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][14]

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling arylboronic acids to the C7 position. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.

Materials:

  • 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv.)

  • Palladium catalyst: Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-4 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine the benzoxazinone building block, the boronic acid, and the base.

  • Inerting: Add the palladium catalyst. Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

    • Expertise & Experience: Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle. Thoroughly deoxygenating the reaction mixture is critical for achieving high yields and reproducibility. The choice of phosphine ligand (e.g., PPh₃, dppf) is also key; more electron-rich and bulky ligands can facilitate the oxidative addition step with aryl bromides and improve catalyst stability.[15]

  • Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography.

Structure-Activity Relationship (SAR) Insights

Literature on related benzoxazinone scaffolds provides valuable insights that can guide the derivatization of this building block.

  • N4-Substitution: The nature of the group at the N4 position is often critical for activity. In some series, a free N-H is preferred, while in others, small alkyl or substituted benzyl groups can enhance potency or modulate physical properties like solubility.[5]

  • C7-Substitution: The C7 position, accessed via the bromo handle, projects into a solvent-exposed region in many protein binding pockets. Introducing polar groups can enhance solubility, while lipophilic aryl or heteroaryl groups can engage in additional hydrophobic or π-stacking interactions to boost potency.[7]

  • C5-Methyl Group: The existing methyl group at C5 serves as a permanent structural feature that can influence the conformation of the molecule and provide a steric block, potentially enhancing selectivity for a given biological target.

Application Workflow: A Strategy for Library Synthesis

The orthogonality of the N-H and C-Br reactive sites allows for a powerful and efficient library synthesis strategy, ideal for hit-to-lead campaigns.

Drug_Discovery_Workflow Start 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Step1 Suzuki Coupling (Array of Boronic Acids, R') Start->Step1 Intermediate Intermediate Library (C7-Aryl/Heteroaryl Analogs) Step1->Intermediate Step2 N-Alkylation (Array of Alkyl Halides, R'') Intermediate->Step2 Final Final Compound Library (Diverse R' and R'' Groups) Step2->Final Screening Biological Screening (HTS, SAR Analysis) Final->Screening

Caption: A divergent workflow for library generation.

This workflow demonstrates how a single building block can be rapidly expanded into a large library of diverse analogs. By first performing the Suzuki coupling with a set of 20 different boronic acids, one generates 20 unique intermediates. Each of these can then be subjected to N-alkylation with a set of 20 different alkyl halides, theoretically yielding a 400-member compound library for biological evaluation.

Conclusion

7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one represents a high-value, strategically functionalized building block for drug discovery. Its pre-installed methyl group provides a fixed structural element, while the orthogonally reactive N-H and C-Br sites offer medicinal chemists rapid and efficient access to a wide chemical space. By leveraging robust and well-understood synthetic transformations such as N-alkylation and palladium-catalyzed cross-coupling, researchers can systematically probe structure-activity relationships, leading to the discovery of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 554–561. [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1404-1415. [Link]

  • Quan, M. L., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 439-444. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 554-561. [Link]

  • Wang, X., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry, 21(27), 5624-5628. [Link]

  • Taha, M., et al. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. Request PDF on ResearchGate. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • Wang, X., et al. (2023). Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement. Organic & Biomolecular Chemistry, 21(27), 5624-5628. [Link]

  • Adegoke, R. O., et al. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Advances in Medicine and Medical Research, 35(22), 1-11. [Link]

  • Sharma, S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5039. [Link]

  • Skorvaga, M., et al. (2020). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Omega, 5(31), 19838-19846. [Link]

  • Chem-Impex International Inc. 7-Bromo-2H-1,4-benzothiazin-3(4H)-one. [Link]

  • PubChemLite. 7-bromo-5-methyl-2h-benzo[b][1][2]oxazin-3(4h)-one. [Link]

  • Liu, Z., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-1221. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]

  • Sagam, A., et al. (2018). Design, synthesis and biological evaluation of 2H-benzo[b][1][2] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 48(27), 4945-4948. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemcia Scientific, LLC. (2026). 7-Bromo-5-methyl-4H-benzo[1][2]oxazin-3-one. [Link]

Sources

Method

Application Note: Scalable Synthesis of 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Introduction and Strategic Rationale The 1,4-benzoxazine scaffold is a privileged structure in modern drug discovery, exhibiting a broad spectrum of pharmacological activities[1]. Derivatives of 2H-1,4-benzoxazin-3(4H)-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 1,4-benzoxazine scaffold is a privileged structure in modern drug discovery, exhibiting a broad spectrum of pharmacological activities[1]. Derivatives of 2H-1,4-benzoxazin-3(4H)-one are critical building blocks in the development of platelet aggregation inhibitors[2], antibacterial agents, and novel anticancer therapeutics capable of inducing DNA damage in tumor cells[3].

As research transitions from discovery to preclinical development, the demand for functionalized benzoxazinones, such as 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one , increases significantly. Traditional medicinal chemistry routes often rely on chromatographic purification and hazardous solvents, which are unsuited for multi-gram or kilogram scale-up[1].

This application note details a robust, scalable, and self-validating one-pot cascade protocol. By utilizing 2-amino-4-bromo-6-methylphenol and chloroacetyl chloride, this method leverages a sequential N-acylation and base-catalyzed intramolecular etherification[2][4]. The protocol is specifically engineered to eliminate column chromatography, relying instead on controlled precipitation for product isolation.

Mechanistic Pathway and Workflow

The synthesis proceeds via a two-stage reaction within a single reactor. First, the highly nucleophilic aniline moiety of 2-amino-4-bromo-6-methylphenol undergoes N-acylation with chloroacetyl chloride at low temperatures to prevent over-acylation. Subsequently, elevating the temperature in the presence of a mild inorganic base (potassium carbonate) drives the intramolecular nucleophilic substitution, where the phenoxide ion displaces the aliphatic chloride to form the morpholinone ring.

G SM 2-Amino-4-bromo- 6-methylphenol Acylation Stage 1: N-Acylation (Chloroacetyl Chloride, 0-5°C) SM->Acylation Intermediate 2-Chloro-N-(5-bromo-2-hydroxy- 3-methylphenyl)acetamide Acylation->Intermediate Cyclization Stage 2: Intramolecular Cyclization (K2CO3, 70°C) Intermediate->Cyclization Product 7-Bromo-5-methyl-2H-benzo [b][1,4]oxazin-3(4H)-one Cyclization->Product

Reaction workflow for the one-pot synthesis of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one.

Scale-Up Parameters and Causality (E-E-A-T)

To ensure high scientific integrity and reproducibility during scale-up, several critical parameters must be controlled:

  • Exotherm Management: The addition of chloroacetyl chloride is highly exothermic. On a scale >50g, localized heating can lead to O-acylation or di-acylation side products. The protocol mandates dropwise addition under active cooling (0–5 °C) with high-shear stirring to ensure rapid heat dissipation.

  • Base Selection and Stoichiometry: Potassium carbonate ( K2​CO3​ ) is selected over organic amines (like Et3​N ) because it is easily removed during aqueous workup and is sufficiently basic to deprotonate the phenol ( pKa​≈10 ) without degrading the chloroacetamide intermediate. A minimum of 2.5 equivalents is required: 1 eq. to neutralize the HCl generated during acylation, 1 eq. to deprotonate the phenol for cyclization, and 0.5 eq. as a kinetic buffer[4].

  • Solvent Dynamics: Dimethylformamide (DMF) is utilized as the solvent. Its high dielectric constant stabilizes the transition state of the SN​2 cyclization step, drastically reducing reaction times compared to less polar solvents. Furthermore, DMF is fully miscible with water, allowing for the direct precipitation of the hydrophobic product upon quenching, thereby bypassing chromatography[1].

Quantitative Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
2-Amino-4-bromo-6-methylphenol202.051.00100.0 gStarting Material
Chloroacetyl Chloride112.941.1564.3 g (45.3 mL)Acylating Agent
Potassium Carbonate ( K2​CO3​ )138.212.50171.2 gBase / Acid Scavenger
Dimethylformamide (DMF)73.09-800 mLReaction Solvent
Purified Water18.02-3000 mLAnti-solvent (Quench)
7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 242.07 1.00 ~105 g (88% yield) Target Product

Detailed Experimental Protocol

Note: This procedure is designed for execution in a professional laboratory setting utilizing standard industrial safety protocols, including the use of a chemical fume hood, proper PPE, and a jacketed reactor for precise temperature control.

Phase 1: Reactor Setup and N-Acylation
  • Preparation: Equip a 2.0 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, a dropping funnel, and an internal thermocouple.

  • Charging: Charge the reactor with 2-amino-4-bromo-6-methylphenol (100.0 g, 495 mmol) and DMF (800 mL). Initiate stirring at 250 RPM until full dissolution is achieved.

  • Base Addition: Add anhydrous K2​CO3​ (171.2 g, 1.24 mol) in one portion. The suspension will become heterogeneous.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C.

  • Acylation: Load the dropping funnel with chloroacetyl chloride (45.3 mL, 569 mmol). Add dropwise over 60–90 minutes.

    • Critical Control Point: Monitor the internal thermocouple. Adjust the addition rate to ensure the internal temperature does not exceed 10 °C to prevent the formation of O-acylated impurities.

  • Equilibration: Once addition is complete, maintain the temperature at 5 °C for 30 minutes, then allow the reactor to warm to ambient temperature (20–25 °C) over 1 hour. HPLC or TLC analysis should indicate complete consumption of the starting aniline.

Phase 2: Intramolecular Cyclization
  • Heating: Adjust the jacket temperature to heat the reaction mixture to an internal temperature of 70–75 °C.

  • Maturation: Maintain vigorous stirring at 70 °C for 4 to 6 hours. The K2​CO3​ will facilitate the deprotonation of the phenol, triggering the intramolecular displacement of the chloride.

  • In-Process Control (IPC): Sample the reaction mixture, dilute with acetonitrile, and analyze via LC-MS or HPLC. Proceed to Phase 3 only when the intermediate 2-chloroacetamide is ≤1.0% relative to the product peak.

Phase 3: Workup and Isolation (Chromatography-Free)
  • Cooling and Quenching: Cool the reactor contents to 20 °C. Slowly transfer the reaction mixture into a larger vessel containing vigorously stirred ice-cold purified water (3000 mL).

  • Precipitation: Upon addition to water, the target 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one will precipitate as a dense, off-white to pale brown solid. Stir the aqueous suspension for 1 hour to ensure complete precipitation and to dissolve residual DMF and inorganic salts.

  • Filtration: Isolate the solid via vacuum filtration using a large Buchner funnel. Wash the filter cake sequentially with cold water ( 3×500 mL) to remove trace DMF, followed by a final wash with cold heptane (200 mL) to aid in drying.

  • Drying: Transfer the solid to a vacuum oven. Dry at 50 °C under high vacuum ( ≤10 mbar) to a constant weight.

  • Validation: Analyze the final product via 1H NMR, 13C NMR, and quantitative HPLC to confirm >98% purity.

References

  • Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55, 3179-3185. Available at:[Link]

  • Bao, W., et al. (2010). An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by CuI. Organic & Biomolecular Chemistry. Available at:[Link]

  • Sumi, P., et al. (2026). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines. ResearchGate. Available at:[Link]

  • Hou, et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available at:[Link]

  • Wang, Y., et al. (2012). Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206. Available at:[Link]

Sources

Application

Application Note: Precision N-Alkylation of 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one for Library Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Introduction & Strategic Rationale The 2H-1,4-benzoxazin-3(4H)-one sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Introduction & Strategic Rationale

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, antimicrobial, and enzyme-inhibitory activities[1],[2]. Within this class, 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a highly specialized and valuable building block.

As a Senior Application Scientist, I emphasize this specific molecule because it offers a dual-functional handle for drug discovery:

  • The 7-Bromo Substituent: Acts as a versatile synthetic handle for downstream late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[3].

  • The 5-Methyl Group: Provides critical steric bulk adjacent to the lactam nitrogen. This restricts the conformational flexibility of the resulting N-alkylated products, which often enhances target binding affinity by locking the pharmacophore into a bioactive conformation.

However, the steric shielding provided by the 5-methyl group directly complicates the N-alkylation process. Standard alkylation conditions often fail or result in poor yields due to this steric clash. This guide details the mechanistic causality and optimized protocols required to achieve high-yielding, regioselective N-alkylation of this sterically hindered substrate.

Mechanistic Insights: Overcoming Steric Hindrance

The lactam N-H of the benzoxazinone core has a pKa of approximately 10.5. Deprotonation yields an ambident enolate anion capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).

  • Thermodynamic vs. Kinetic Control: N-alkylation is the thermodynamically favored product, while O-alkylation is a faster, kinetic byproduct.

  • The Steric Penalty: Because the 5-methyl group sits ortho to the nitrogen atom (position 4), incoming electrophiles face significant steric repulsion. If the nucleophilicity of the nitrogen is not maximized, the reaction will stall, or the less-hindered oxygen atom will outcompete the nitrogen, ruining the regioselectivity.

  • The "Naked Anion" Solution: To overcome this, we must use polar aprotic solvents (like DMF) combined with large, soft counterions (like Cs⁺ from Cs₂CO₃). Cesium has a large ionic radius and coordinates poorly with the enolate, leaving the nitrogen atom as a highly reactive "naked" nucleophile.

Workflow & Reaction Pathway

G SM 7-Bromo-5-methyl-benzoxazinone (Sterically Hindered N-H) Deprot Base Addition (Cs2CO3 or NaH) SM->Deprot Anion Ambident Enolate Anion (N vs O Nucleophile) Deprot->Anion Deprotonation N_Alk N-Alkylation (Major) Thermodynamic Product Anion->N_Alk R-X, DMF Soft Cation Effect O_Alk O-Alkylation (Minor) Kinetic Byproduct Anion->O_Alk Hard Electrophiles CrossCouple Downstream Diversification (Pd-Catalyzed Cross-Coupling) N_Alk->CrossCouple 7-Bromo Handle

Caption: Workflow of base-mediated N-alkylation and downstream diversification of benzoxazinones.

Optimization of Reaction Conditions

To demonstrate the impact of base and solvent selection on this specific sterically hindered substrate, the following quantitative data summarizes the optimization of N-alkylation using benzyl bromide as a model electrophile.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (N:O)
1K₂CO₃ (2.0)DMF6048292:8
2 Cs₂CO₃ (1.5) DMF RT to 40 6 94 >99:1
3NaH (1.2)THF0 to RT28588:12
4K₂CO₃ (2.0)MeCN8087190:10
5Et₃N (2.5)DCMRT24<15N/A (SM recovered)

Standardized Experimental Protocols

Protocol A: Mild Base-Mediated N-Alkylation (Recommended)

Best for primary alkyl halides, benzyl halides, and sensitive functional groups.

Materials:

  • 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (1.0 equiv, 1.0 mmol)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv, 1.5 mmol)

  • Alkylating Agent (R-X, 1.2 equiv, 1.2 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Add the benzoxazinone substrate (242 mg, 1.0 mmol) and anhydrous Cs₂CO₃ (488 mg, 1.5 mmol) to the flask. Inject anhydrous DMF (5.0 mL). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and generation of the "naked" enolate.

  • Alkylation: Dropwise add the alkylating agent (1.2 mmol) via syringe. If the alkylating agent is a solid, dissolve it in a minimum volume of DMF prior to addition.

  • Heating: Due to the 5-methyl steric clash, warm the reaction to 40 °C using an oil bath. Stir for 4–6 hours.

  • Quench & Extraction: Cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers thoroughly with brine (3 × 15 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Strong Base Method (NaH)

Best for sterically hindered secondary alkyl halides where irreversible deprotonation is required to drive the reaction.

Materials:

  • Benzoxazinone substrate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkylating Agent (R-X, 1.5 equiv)

  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under argon.

  • Deprotonation: Slowly add a solution of the benzoxazinone (1.0 equiv) in THF. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases.

  • Alkylation: Add the alkylating agent (1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry, and purify as described in Protocol A.

System Self-Validation & Quality Control

To ensure the integrity of your protocol and confirm that regioselective N-alkylation has occurred (rather than O-alkylation or starting material recovery), execute the following self-validating analytical checks:

  • TLC Analysis: The N-alkylated product will exhibit a higher Rf​ value than the starting material because the polar, hydrogen-bonding N-H group has been masked.

  • LC-MS Isotope Pattern: Confirm the presence of the 7-bromo group in the product. The mass spectrum must show the characteristic 1:1 isotopic doublet for the [M+H]+ and [M+2+H]+ peaks, verifying that the bromine handle remains intact for downstream coupling.

  • ¹H NMR (DMSO-d₆): The most definitive proof of successful N-alkylation is the complete disappearance of the broad lactam N-H singlet (typically observed around 10.5–10.8 ppm in the starting material).

  • ¹³C NMR: To rule out O-alkylation, check the chemical shift of the lactam carbonyl carbon. N-alkylation retains the amide character ( C=O resonance at ~165 ppm). O-alkylation forms an imino ether, shifting this carbon to a C=N resonance at ~150–155 ppm.

References

  • Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules (MDPI). URL:[Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Method

Application Note: 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one in Agrochemical Discovery

Executive Summary & Mechanistic Rationale The compound 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1246651-99-9) is a highly versatile, halogenated building block[1] derived from the naturally occurring benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1246651-99-9) is a highly versatile, halogenated building block[1] derived from the naturally occurring benzoxazinoid defense metabolites found in Poaceae crops (e.g., maize, wheat, rye)[2]. Benzoxazinones, such as DIBOA and DIMBOA, are renowned for their potent allelopathic, insecticidal, and antimicrobial properties[3].

In modern agrochemical development, this specific scaffold offers three distinct mechanistic advantages:

  • The 1,4-Benzoxazin-3-one Core : Mimics natural phytotoxins, acting as a privileged pharmacophore that can undergo oxo-cyclo-tautomerization to interact dynamically with plant and fungal enzymes[2].

  • The 7-Bromo Substitution : Serves as a highly reactive electrophilic center. It enables late-stage functionalization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to append bulky, lipophilic groups necessary for penetrating the waxy plant cuticle or fungal cell walls[3],[4].

  • The 5-Methyl Group : Introduces critical steric constraints. By restricting rotational freedom, it locks the molecule into a bioactive conformation that perfectly fits into the S1 binding regions of target enzymes[5].

This application note details the protocols for utilizing this scaffold in the development of Protoporphyrinogen IX Oxidase (PPO) inhibitors , Dihydroxyacid Dehydratase (DHAD) inhibitors , and Acylhydrazone-based fungicides .

Derivatization & Mechanism Workflows

G Core 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (Core Scaffold) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira at C7) Core->CrossCoupling C-C Bond Formation NAlkylation N-Alkylation / Acylation (at N4 position) Core->NAlkylation N-Functionalization PPO PPO Inhibitors (N-phenylphthalimide hybrids) CrossCoupling->PPO Imide Ring Addition DHAD DHAD Inhibitors (α-hydroxycarboxylic acid derivatives) CrossCoupling->DHAD Acid Moiety Addition Fungi Antifungal Agents (Acylhydrazone derivatives) NAlkylation->Fungi Hydrazone Linkage

Fig 1. Derivatization workflow of the 7-bromo-5-methyl-benzoxazinone scaffold for agrochemicals.

MOA Scaffold Benzoxazinone Derivatives PPO_Enz Protoporphyrinogen IX Oxidase (PPO) Scaffold->PPO_Enz Inhibits (Competitive) DHAD_Enz Dihydroxyacid Dehydratase (DHAD) Scaffold->DHAD_Enz Inhibits (Fe-S Cluster binding) ROS ROS Accumulation & Lipid Peroxidation PPO_Enz->ROS Porphyrin Pathway Disruption BCAA Branched-Chain Amino Acid (BCAA) Starvation DHAD_Enz->BCAA Valine/Leucine/Isoleucine Depletion Death Weed Necrosis & Death ROS->Death BCAA->Death

Fig 2. Dual mechanism of action for benzoxazinone-derived herbicides targeting PPO and DHAD.

Quantitative Efficacy Data

The following table summarizes the benchmarked efficacy of derivatives synthesized from the benzoxazinone scaffold compared to commercial standards.

ApplicationTarget Enzyme / PathogenDerivative ClassKey MetricValueReference ControlControl Value
Herbicide NtPPON-phenylphthalimide hybrid Ki​ 11.2 nMFlumioxazin52.0 nM
Herbicide AtDHADα-hydroxycarboxylic acid Kd​ 83.18 μMAspterric Acid>100 μM
Fungicide G. zeaeAcylhydrazone EC50​ 20.06 μg/mLHymexazol40.51 μg/mL

Data synthesized from recent structure-activity relationship (SAR) studies on benzoxazinone derivatives[6],[4],[7].

Application Protocols & Methodologies

Protocol A: High-Throughput In Vitro PPO Inhibition Assay

Rationale: Protoporphyrinogen IX oxidase (PPO) is a critical enzyme in chlorophyll and heme biosynthesis. Benzoxazinone derivatives act as potent competitive inhibitors by forming strong hydrogen bonds with Arg-98 and π–π stacking interactions with Phe-392 in the PPO active site[5],[7]. Inhibition causes the accumulation of protoporphyrin IX, leading to lethal reactive oxygen species (ROS) generation[7].

Self-Validating System: The assay measures the fluorescence of protoporphyrin IX. A true PPO inhibitor will prevent the oxidation of protoporphyrinogen IX to protoporphyrin IX, resulting in a dose-dependent decrease in fluorescence.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant Nicotiana tabacum PPO (NtPPO) in E. coli BL21(DE3) cells and purify using Ni-NTA affinity chromatography.

  • Substrate Preparation: Reduce commercial protoporphyrin IX to protoporphyrinogen IX using sodium amalgam under strict anaerobic conditions (in a nitrogen-purged glovebox) to prevent auto-oxidation.

  • Assay Assembly: In a 96-well black microplate, add 100 μL of assay buffer (100 mM Tris-HCl, pH 7.5, 5 mM DTT, 1 mM EDTA, 0.03% Tween 20).

  • Inhibitor Addition: Add 2 μL of the 7-bromo-5-methyl-benzoxazinone derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10 μM). Use Flumioxazin as a positive control and pure DMSO as a negative control.

  • Reaction Initiation: Add 10 μL of purified NtPPO (final concentration 10 nM) and incubate for 5 minutes at 30°C. Initiate the reaction by adding 10 μL of protoporphyrinogen IX (final concentration 2 μM).

  • Kinetic Readout: Continuously monitor fluorescence at λex​ = 410 nm and λem​ = 630 nm for 30 minutes. Calculate the IC50​ and Ki​ values using Michaelis-Menten kinetics modeling.

Protocol B: DHAD Inhibition & BCAA Reversal Bioassay

Rationale: Dihydroxyacid dehydratase (DHAD) is a highly promising, yet unexploited, herbicide target responsible for branched-chain amino acid (BCAA) synthesis[6]. Benzoxazinone derivatives featuring α-hydroxycarboxylic acid moieties coordinate directly with the iron-sulfur clusters of DHAD[8].

Self-Validating System: To prove that plant death is strictly caused by DHAD inhibition (and not off-target toxicity), the protocol includes a BCAA supplementation step. If the herbicide is on-target, exogenous BCAAs will completely reverse the herbicidal phenotype[6].

Step-by-Step Methodology:

  • Media Preparation: Prepare standard Murashige and Skoog (MS) agar plates (0.8% agar, 1% sucrose, pH 5.7).

  • Treatment Groups:

    • Group 1 (Control): MS media + 0.1% DMSO.

    • Group 2 (Treatment): MS media + 50 μg/mL benzoxazinone derivative.

    • Group 3 (Reversal): MS media + 50 μg/mL benzoxazinone derivative + 1 mM BCAA mixture (Valine, Leucine, Isoleucine).

  • Seed Plating: Surface-sterilize Arabidopsis thaliana seeds (Col-0) using 70% ethanol and 1% sodium hypochlorite. Stratify seeds at 4°C for 3 days, then plate 30 seeds per group.

  • Incubation: Transfer plates to a growth chamber (22°C, 16h light/8h dark photoperiod).

  • Phenotypic Analysis: After 7 days, measure root length and cotyledon expansion.

  • Validation: A successful DHAD inhibitor will show >90% growth inhibition in Group 2, but normal wild-type growth in Group 3 (BCAA reversal).

Protocol C: Antifungal Mycelial Growth Rate Inhibition Assay

Rationale: Halogenated benzoxazinones (specifically with 6-Cl or 7-Br substitutions) conjugated with acylhydrazone moieties exhibit profound antifungal activity[4]. The halogen increases the lipophilicity of the molecule, allowing it to breach the robust fungal cell wall of pathogens like Gibberella zeae and Phytophthora infestans[4].

Self-Validating System: Radial growth measurement on agar plates ensures that the compound is actively inhibiting hyphal extension. A dose-response curve validates the specific EC50​ .

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Doping: Dissolve the synthesized acylhydrazone derivative in acetone. Spike the liquid PDA to achieve final concentrations of 5, 10, 20, 40, and 80 μg/mL. Pour into 90 mm Petri dishes. Use Hymexazol as a positive commercial control[4].

  • Inoculation: Using a sterile cork borer (5 mm diameter), punch mycelial disks from the actively growing edge of a 7-day-old Gibberella zeae culture. Place one disk face-down in the exact center of each doped PDA plate.

  • Incubation: Seal plates with Parafilm and incubate at 25°C in the dark for 4–5 days (until the negative control plate's mycelium reaches the edge of the dish).

  • Measurement & Calculation: Measure the colony diameter in two perpendicular directions using digital calipers.

    • Calculate Inhibition Rate (%): [(Dc​−Dt​)/(Dc​−5)]×100 , where Dc​ is the control diameter and Dt​ is the treatment diameter.

    • Plot the log-concentration against the probit of inhibition to derive the EC50​ value.

References

  • Optimization of Benzoxazinones as Natural Herbicide Models by Lipophilicity Enhancement | Journal of Agricultural and Food Chemistry - ACS Publications |3

  • De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase | Plant Biotechnology Journal (PMC) | 6

  • Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors | Pest Management Science (PubMed) | 5

  • Design, Synthesis and Biological Evaluation of N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitor Herbicides | Journal of Agricultural and Food Chemistry - ACS Publications | 7

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety | Frontiers in Chemistry (PMC) | 4

  • Substrate-based discovery of α-hydroxycarboxylic acid derivatives as potential herbicides targeting dihydroxyacid dehydratase | PubMed | 8

  • Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids | SciELO | 2

  • 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Specifications | ChemShuttle | 1

Sources

Application

Application Note: Nucleophilic Ring-Opening of 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one for Advanced Intermediate Synthesis

Introduction & Scope The 1,4-benzoxazin-3-one scaffold is a privileged pharmacophore found in numerous bioactive natural products and synthetic drugs, including anti-infectives, anti-thrombotics, and commercial agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The 1,4-benzoxazin-3-one scaffold is a privileged pharmacophore found in numerous bioactive natural products and synthetic drugs, including anti-infectives, anti-thrombotics, and commercial agrochemicals . Functionalized derivatives, such as 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one , serve as highly valuable synthetic building blocks. The strategic placement of the 7-bromo and 5-methyl groups offers distinct electronic and steric environments that dictate the molecule's reactivity.

This application note details the controlled nucleophilic ring-opening of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. By exploiting the electrophilicity of the C3 carbonyl and the leaving group ability of the N4 nitrogen, researchers can access highly functionalized 2-aminophenoxyacetic acid and acetamide derivatives. These open-chain intermediates are critical for late-stage diversification in drug discovery pipelines.

Mechanistic Insights (E-E-A-T)

Causality Behind Experimental Choices

The ring-opening of 2H-1,4-benzoxazin-3(4H)-ones typically proceeds via a nucleophilic acyl substitution mechanism at the C3 lactam carbonyl . The specific substitution pattern of this substrate heavily influences the reaction pathway:

  • Electronic Activation: The 7-bromo substituent exerts a strong inductive electron-withdrawing effect (-I). Positioned para to the N4 nitrogen, it stabilizes the developing negative charge on the nitrogen atom during the C3–N4 bond cleavage. This lowers the activation energy for ring opening compared to unsubstituted analogs .

  • Steric Direction: The 5-methyl group is positioned ortho to the N4 nitrogen. While it does not sterically hinder the C3 carbonyl (the site of initial nucleophilic attack), it restricts the conformational freedom of the resulting 2-amino group post-cleavage. This steric bulk prevents spontaneous re-cyclization (intramolecular amidation) under mild conditions, trapping the open-chain product effectively.

  • Nucleophile Selection: Strong oxygen nucleophiles (e.g., aqueous NaOH) drive the equilibrium toward the irreversible formation of the carboxylate salt. Nitrogen nucleophiles (e.g., primary amines) require precise thermal control or Lewis base catalysis to overcome the inherent stability of the lactam, ultimately yielding substituted acetamides .

Experimental Workflows & Protocols

Protocol A: Base-Mediated Hydrolytic Ring Opening

Objective: Synthesis of (2-amino-4-bromo-6-methylphenoxy)acetic acid. Rationale: Using a stoichiometric excess of sodium hydroxide in a co-solvent system ensures complete conversion and prevents the precipitation of partially reacted intermediates.

  • Preparation: In a 100 mL round-bottom flask, suspend 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (5.0 mmol, ~1.21 g) in a mixture of THF/H₂O (1:1 v/v, 20 mL).

  • Base Addition: Add solid NaOH (15.0 mmol, 600 mg, 3.0 equiv.) in small portions over 5 minutes.

    • Self-Validation Check: The opaque suspension will transition to a completely clear solution as the insoluble lactam is hydrolyzed to the highly soluble sodium phenoxyacetate salt.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C for 4 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV detection). The complete disappearance of the high Rf​ starting material indicates reaction completion.

  • Workup & Acidification: Cool the reaction to 0°C in an ice bath. Carefully acidify the aqueous layer with 2M HCl to pH 3.5.

    • Causality: Adjusting exactly to the isoelectric point of the resulting amino acid derivative ensures maximum precipitation of the product and minimizes loss in the aqueous layer.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum, wash with cold distilled water (2 x 10 mL), and dry under high vacuum to yield the target acid.

Protocol B: Amine-Mediated Aminolytic Ring Opening

Objective: Synthesis of N-benzyl-2-(2-amino-4-bromo-6-methylphenoxy)acetamide. Rationale: Direct aminolysis of the lactam requires forcing conditions. Utilizing a microwave-assisted approach with a catalytic amount of DBU facilitates the nucleophilic attack.

  • Preparation: Charge a 10 mL microwave vial with 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (2.0 mmol, 484 mg), benzylamine (6.0 mmol, ~655 µL), and anhydrous toluene (5 mL).

  • Catalysis: Add DBU (0.2 mmol, ~30 µL, 10 mol%).

    • Causality: DBU acts as a non-nucleophilic base that transiently activates the lactam carbonyl and enhances the nucleophilicity of the amine via hydrogen bonding, overcoming the high activation barrier of the stable lactam .

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for 30 minutes.

    • Self-Validation Check: Monitor the reaction via LC-MS. The starting material peak ( m/z [M+H]⁺ ~242/244) should completely convert to the product mass ( m/z [M+H]⁺ ~349/351), exhibiting the characteristic 1:1 isotopic pattern of the bromine atom.

  • Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (DCM/MeOH gradient 98:2) to isolate the pure acetamide.

Data Presentation

Table 1: Optimization of Ring-Opening Conditions for 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

EntryNucleophile (Equiv)Solvent SystemTemp (°C)Time (h)Additive/CatalystYield (%)
1NaOH (1.1)THF/H₂O (1:1)2512None45
2NaOH (3.0)THF/H₂O (1:1)754None92
3Benzylamine (1.5)Toluene11024None30
4Benzylamine (3.0)Toluene120 (MW)0.5DBU (10 mol%)88
5Morpholine (3.0)Toluene120 (MW)0.5DBU (10 mol%)81

Note: Yields represent isolated, chromatographically pure products. MW = Microwave irradiation.

Visualization

RingOpening Substrate 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (Stable Lactam Core) Nu Nucleophilic Attack at C3 (NaOH or R-NH₂) Substrate->Nu TetraInt Tetrahedral Intermediate [Oxyanion Formation] Nu->TetraInt Addition Cleavage C3-N4 Bond Cleavage (Driven by 7-Br stabilization) TetraInt->Cleavage Collapse Prod1 Path A: Hydrolysis (2-Amino-4-bromo-6-methylphenoxy)acetic acid Cleavage->Prod1 OH⁻ Prod2 Path B: Aminolysis N-Substituted Acetamide Derivative Cleavage->Prod2 R-NH₂

Mechanistic pathway for the nucleophilic ring-opening of the benzoxazinone core.

References

  • Weng, J., et al. (2020). "Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria." RSC Advances. URL:[Link]

  • Smissman, E. E., et al. (1972). "Mechanism of the transformation of 2,4-dihydroxy-1,4-benzoxazin-3-ones and 2-hydroxy-2-methyl-4-methoxy-1,4-benzoxazin-3-one to 2-benzoxazolinone." The Journal of Organic Chemistry, 37(11), 1700-1703. URL:[Link]

  • Baravkar, S. B., et al. (2014). "Nucleophilic Ring-Opening of Benzoxazinones by DBU: Some Observations." Synthetic Communications, 44(20), 2955-2960. URL:[Link]

  • Ilaš, J., et al. (2008). "Ring Opening of 2-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-ones and 2-Bromo-2H-1,4-benzoxazin-3(4H)-ones." Helvetica Chimica Acta, 91(4), 654-664. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the critical bottlenecks researchers face when synthesizing 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. Benzoxazinone cores are privileged scaffolds in drug discovery, often utilized as potent platelet aggregation inhibitors and enzyme modulators 1. However, their synthesis frequently suffers from poor chemoselectivity, incomplete cyclization, and dimerization.

This guide transitions away from empirical guesswork, providing a causality-driven, self-validating framework to maximize your reaction yield.

Mechanistic Overview & Reaction Logic

The synthesis of the target molecule relies on a two-stage process: the initial chemoselective N-acylation of 2-amino-5-bromo-3-methylphenol, followed by a base-promoted intramolecular Williamson-type etherification to close the 1,4-oxazine ring.

Workflow SM 2-Amino-5-bromo-3-methylphenol Step1 Step 1: Chemoselective N-Acylation (0 °C, NaHCO3, Butanone/H2O) SM->Step1 Reagent Chloroacetyl Chloride Reagent->Step1 Inter Intermediate: 2-Chloro-N-(4-bromo-2-hydroxy-6-methylphenyl)acetamide Step1->Inter LC-MS: m/z 278/280 [M+H]+ Step2 Step 2: Intramolecular Etherification (Reflux or MW, K2CO3/Cs2CO3) Inter->Step2 Product Target: 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Step2->Product LC-MS: m/z 242/244 [M+H]+ (-36 Da shift)

Mechanistic workflow for 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one synthesis.

Self-Validating Experimental Protocol

This protocol utilizes a classic acylation-cyclization route 2, optimized for steric hindrance at the C5-methyl position.

Step 1: Chemoselective N-Acylation
  • Causality: Amines are inherently more nucleophilic than phenols. However, if the base is too strong or the temperature too high, phenoxide formation leads to irreversible, unwanted O-acylation.

  • Procedure:

    • Dissolve 2-amino-5-bromo-3-methylphenol (1.0 eq) in a biphasic mixture of butanone and saturated aqueous NaHCO₃ (1:1 v/v) [[2]]().

    • Cool the biphasic mixture strictly to 0 °C under vigorous stirring.

    • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes to manage the exothermic reaction.

    • Self-Validation Checkpoint: Pull a 10 µL organic layer aliquot and analyze via LC-MS. You must observe the intermediate mass (m/z 278/280 [M+H]⁺ due to Br/Cl isotopes) and the complete disappearance of the starting material (m/z 202/204). Do not proceed to Step 2 until conversion is >95%.

Step 2: Intramolecular Cyclization
  • Causality: Ring closure requires the deprotonation of the sterically hindered phenol (flanked by the C6-methyl group on the intermediate) and sufficient thermal energy to displace the primary chloride.

  • Procedure:

    • Once N-acylation is confirmed, add K₂CO₃ (2.0 eq) directly to the reaction mixture.

    • Heat the mixture to reflux (80 °C) for 4–6 hours 2.

    • Self-Validation Checkpoint: Monitor by LC-MS. Successful cyclization is confirmed by a -36 Da mass shift (loss of HCl), yielding the target product at m/z 242/244 [M+H]⁺.

    • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from ethanol.

Reaction Optimization Data

The table below summarizes the causality between solvent/base selection and the resulting reaction yield, highlighting common failure modes.

Solvent SystemBaseTemperatureTimeYield (%)Primary Observation / Failure Mode
THFTEA (2.0 eq)65 °C (Reflux)12 h45%High levels of O-acylation and dimerization.
DMFK₂CO₃ (2.5 eq)80 °C8 h68%Moderate yield; some uncyclized intermediate remains.
Butanone / H₂ONaHCO₃ (Aq)80 °C (Reflux)4 h82%Excellent chemoselectivity; standard conventional route [[2]]().
MeCNCs₂CO₃ (2.0 eq)120 °C (Microwave)15 min91%Rapid cyclization; highest purity profile 3.

Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield / Impurities Check Analyze Reaction Mixture (LC-MS / TLC) Issue->Check Path1 High Intermediate (Stalled Cyclization) Check->Path1 Path2 O-Acylated Byproducts (Chemoselectivity Failure) Check->Path2 Path3 Dimerization (Intermolecular Attack) Check->Path3 Sol1 Add KI (Catalytic) & Switch to Cs2CO3 Path1->Sol1 Sol2 Strict 0 °C Addition & Use Milder Base (NaHCO3) Path2->Sol2 Sol3 Increase Dilution (High Dilution Principle) Path3->Sol3

Diagnostic logic tree for troubleshooting low yields in benzoxazinone cyclization.

Frequently Asked Questions

Q1: Why am I observing significant O-acylation instead of the desired N-acylation in Step 1? A1: This is a classic chemoselectivity failure. While the aniline nitrogen is more nucleophilic, strong organic bases (like TEA) or elevated temperatures can prematurely deprotonate the phenol. Ensure strict temperature control (0 °C) during the addition of chloroacetyl chloride and use a mild buffer like aqueous NaHCO₃ to neutralize the HCl byproduct without generating a highly reactive phenoxide 2.

Q2: My LC-MS shows a stalled reaction with high levels of the uncyclized intermediate. How do I force the cyclization? A2: Intramolecular etherification can stall due to poor base solubility or the steric hindrance of the adjacent methyl group. If standard reflux in butanone/K₂CO₃ fails, switch to a polar aprotic solvent (MeCN or DMF) and use Cs₂CO₃. Cesium's large ionic radius creates a more "naked" and reactive phenoxide. Applying microwave irradiation (120 °C for 15 min) has also been proven to dramatically accelerate benzoxazinone cyclizations to >90% yield 3. Alternatively, adding a catalytic amount of KI (0.1 eq) facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a much more reactive alkyl iodide.

Q3: I am detecting a high-molecular-weight byproduct that corresponds to a dimer. How do I prevent this? A3: Dimerization occurs when intermolecular alkylation outcompetes the desired intramolecular cyclization. This kinetic competition is driven by high reaction concentrations. Apply the high-dilution principle: reduce the concentration of your intermediate in the solvent from 0.5 M to 0.1 M or lower during Step 2.

Q4: Is there a risk of dehalogenating the 7-bromo substituent during this synthesis? A4: Under standard basic conditions (K₂CO₃, Cs₂CO₃), the aryl bromide is highly stable. However, if you are attempting alternative one-pot routes using transition metal catalysis (e.g., CuI-catalyzed coupling of o-halophenols 4), oxidative addition into the C-Br bond can cause dehalogenation or unwanted cross-coupling. Keep the cyclization environment metal-free to preserve the 7-bromo handle for downstream functionalization.

References

  • Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. The Journal of Organic Chemistry. Available at:[Link]

  • A General and Convenient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones. Organic Preparations and Procedures International. Available at:[Link]

  • Microwave-assisted one-pot synthesis of benzo[b][1,4]oxazin-3(4H)-ones via Smiles rearrangement. Tetrahedron Letters. Available at:[Link]

Sources

Optimization

overcoming solubility issues of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing "brick dust" phenomena—where a critical synthetic intermediate or drug candidate refuses to dissolv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing "brick dust" phenomena—where a critical synthetic intermediate or drug candidate refuses to dissolve in standard organic solvents.

The compound 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a classic example of this challenge. Below is a comprehensive, self-validating troubleshooting guide designed to help you overcome the thermodynamic barriers of solvating this specific benzoxazinone derivative.

The Mechanistic Root of the Problem: Why Won't It Dissolve?

To solve a solubility issue, we must first understand the causality behind the compound's physical chemistry. The reluctance of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one to dissolve is driven by three compounding structural factors:

  • Lactam Hydrogen Bonding: The core of the molecule features a cyclic amide (lactam). Lactams act as both strong hydrogen bond donors (via the N-H) and acceptors (via the C=O). This creates a highly ordered, robust intermolecular hydrogen-bonding network[1][2].

  • π−π Stacking: The planar benzoxazinone aromatic system promotes tight face-to-face molecular packing in the crystal lattice[3].

  • Lipophilicity & Halogen Bonding: The 7-bromo and 5-methyl substituents increase the overall lipophilicity of the molecule, rendering it highly incompatible with polar protic solvents (like water or cold methanol), while the lactam core makes it insoluble in non-polar solvents (like hexanes or toluene)[4].

The Solution: To achieve dissolution, the solvent must possess enough solvating power to break the crystal lattice energy. This requires disrupting the N-H···O=C hydrogen bonds using strong hydrogen-bond acceptors[5].

Solvent Selection Matrix

When selecting a solvent, the polarity index alone is insufficient; you must consider the solvent's hydrogen-bond accepting capacity.

Solvent ClassificationExample SolventsSolvating Efficacy for BenzoxazinoneMechanistic Rationale
Polar Aprotic (Strong) DMSO, DMF, NMPHigh The S=O (DMSO) and C=O (DMF) bonds act as powerful H-bond acceptors, disrupting the lactam network[4][5].
Polar Aprotic (Moderate) THF, Ethyl AcetateLow to Moderate Weak H-bond acceptors. May work at high temperatures or high dilution, but prone to precipitation upon cooling.
Halogenated DCM, ChloroformLow Solvates the aromatic/bromine regions well, but cannot break the lactam H-bonds. Requires a co-solvent[4].
Polar Protic Methanol, EthanolLow Can participate in H-bonding, but often lacks the thermodynamic driving force to break the dense crystal lattice[6].
Non-Polar Hexanes, TolueneInsoluble Highly incompatible with the polar lactam core.

Experimental Protocols for Solubilization

Protocol A: Preparing a High-Concentration Stock Solution

Use this protocol when preparing stocks for biological assays or when the downstream reaction tolerates polar aprotic solvents.

  • Preparation: Weigh the desired mass of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one into a clean, dry borosilicate glass vial.

  • Primary Solvation: Add anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve a target concentration (e.g., 50 mg/mL).

  • Mechanical Disruption: Vortex the mixture for 60 seconds. If particulates remain, place the vial in an ultrasonic bath for 5–10 minutes. Sonication provides localized cavitation energy to break solute aggregates.

  • Thermal Assistance: If the solution remains cloudy, gently heat the vial to 40–50 °C in a water bath. Caution: Ensure your downstream application is not sensitive to the thermal degradation of the solvent.

Protocol B: Co-Solvent Titration (For Non-Polar Reactions)

Use this protocol when your reaction requires a halogenated or ethereal solvent (e.g., DCM or THF) but the compound is insoluble in it.

  • Dissolution: Dissolve the compound in a minimal volume of a strong polar aprotic solvent (e.g., 0.5 mL of DMF).

  • Titration: Place the solution under vigorous magnetic stirring. Slowly add your target bulk solvent (e.g., DCM) dropwise.

  • Equilibration: Monitor for the "cloud point" (localized precipitation that fails to redissolve). If the solution becomes turbid, you have reached the solubility limit of the binary mixture.

  • Correction: Add 50–100 µL of the primary solvent (DMF) to restore optical clarity. You now have a thermodynamically stable co-solvent system.

Solubilization Troubleshooting Workflow

Follow this logical decision tree when initial solubilization attempts fail.

SolubilityWorkflow Start Assess Solubility of 7-bromo-5-methyl-benzoxazinone Purity Check Compound Purity (Impurities alter crystal lattice) Start->Purity PolarAprotic Test Polar Aprotic Solvents (DMSO, DMF, NMP) Purity->PolarAprotic Purity >95% Success1 Proceed to Experiment PolarAprotic->Success1 Dissolves Fail1 Insoluble / Oils Out PolarAprotic->Fail1 Fails HeatSonicate Apply Gentle Heating (40-50°C) & Sonication Fail1->HeatSonicate HeatSonicate->Success1 Dissolves CoSolvent Formulate Co-Solvent System (e.g., DMF/DCM) HeatSonicate->CoSolvent Still Insoluble CoSolvent->Success1 Dissolves Derivatization Transient Protection (e.g., N-Boc derivatization) CoSolvent->Derivatization Fails (Extreme lattice energy)

Troubleshooting workflow for overcoming benzoxazinone derivative solubility challenges.

Frequently Asked Questions (FAQs)

Q: My compound dissolves in hot ethyl acetate but crashes out immediately upon cooling. How do I prevent this? A: You are observing supersaturation. The thermal energy temporarily overcomes the crystal lattice energy, but at room temperature, the thermodynamic equilibrium heavily favors the solid crystal. To prevent this, you must change the solvent composition. Add 5-10% (v/v) of a strong H-bond acceptor like DMSO to the ethyl acetate to stabilize the monomeric form of the compound in solution[2][4].

Q: I need to perform a reaction in pure dichloromethane (DCM), but the compound is completely insoluble. What is the chemical workaround? A: If co-solvents are strictly prohibited, you must alter the molecule's physical chemistry via transient derivatization. By reacting the lactam with Di-tert-butyl dicarbonate (Boc 2​ O) and a catalytic amount of DMAP, you form the N-Boc derivative. Masking the N-H group eliminates the compound's ability to act as a hydrogen bond donor, drastically lowering the crystal lattice energy and rendering it highly soluble in DCM and other non-polar solvents. The Boc group can be easily cleaved later using Trifluoroacetic acid (TFA).

Q: Why does my DMSO stock solution precipitate when I add it to my aqueous assay buffer? A: While DMSO is miscible with water, your benzoxazinone derivative is highly hydrophobic. When the DMSO is diluted into the aqueous buffer, the solvating power of the mixture drops below the compound's solubility threshold. To fix this, either keep the final DMSO concentration higher (if your assay tolerates it), or formulate the aqueous buffer with a surfactant (e.g., Tween-20) or cyclodextrins to create hydrophobic pockets for the compound to reside in.

Sources

Troubleshooting

optimal recrystallization solvents for 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one purification

Welcome to the Technical Support and Protocol Center for the purification of benzoxazinone derivatives. This guide is specifically engineered for researchers and drug development professionals working with 7-bromo-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Protocol Center for the purification of benzoxazinone derivatives. This guide is specifically engineered for researchers and drug development professionals working with 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one .

Due to the unique physicochemical properties of this molecule—specifically the hydrogen-bonding capacity of the lactam ring juxtaposed with the hydrophobic bulk of the 7-bromo and 5-methyl substituents—standard purification requires precise solvent selection to avoid phase separation (oiling out) and to maximize crystalline yield.

Physicochemical Profile & Solvent Rationale

To design a self-validating purification protocol, we must first understand the causality behind the molecule's solubility:

  • The Lactam Core: The cyclic amide (lactam) acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This leads to strong intermolecular dimerization in the solid state, requiring a solvent with sufficient polarity or protic character (like Methanol or Ethyl Acetate) to disrupt the crystal lattice at elevated temperatures[1].

  • The Hydrophobic Periphery: The bromine atom at the 7-position is highly polarizable and lipophilic, while the 5-methyl group adds further non-polar bulk. This makes the compound entirely insoluble in aliphatic hydrocarbons (hexane, heptane) and water, but highly soluble in polar aprotic solvents (THF, DMF)[2].

Optimal Solvent Systems Summary
Solvent SystemPolarity DynamicsExpected YieldExpected PurityBest Application
Ethyl Acetate / Heptane Binary (Polar Aprotic / Non-polar)High (80-90%)Excellent (>98%)Standard scale-up; highly tunable cloud point for halogenated aromatics.
Methanol Single (Polar Protic)Moderate (70-80%)Excellent (>99%)Removal of highly polar impurities; relies on steep temperature/solubility curve[1].
EtOAc / THF Binary (Polar / Polar)Low-ModerateGoodSpecialized use when dealing with highly insoluble polymeric byproducts[3].

Standard Operating Procedure (SOP): EtOAc/Heptane Recrystallization

This binary system is the gold standard for halogenated benzoxazinones. Ethyl acetate (EtOAc) efficiently solvates the lactam motif, while heptane acts as a strict anti-solvent to force the hydrophobic core out of solution.

Step-by-Step Methodology:

  • Preparation: Place the crude 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Primary Dissolution: Add a minimal volume of EtOAc. Heat the suspension to a gentle reflux (approx. 65–70°C) using a water bath or pie-block until the solid completely dissolves. Mechanistic note: Do not use excess EtOAc, as the lactam's solubility in EtOAc is high; excess solvent will drastically reduce your final yield.

  • Hot Filtration (Optional but Recommended): If dark, insoluble polymeric byproducts are visible, add 10% w/w activated charcoal, boil for 5 minutes, and perform a rapid hot filtration through a pre-warmed Celite pad into a clean, hot flask.

  • Anti-Solvent Addition: While maintaining the solution at 65–70°C, add hot heptane dropwise. Continue addition until a faint, persistent turbidity (the cloud point) is reached.

  • Clarification (The Metastable Zone): Add 1 to 3 drops of hot EtOAc just until the solution becomes clear again. This places the system in the optimal metastable zone for crystal nucleation.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours. Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to maximize lattice formation and yield[2].

  • Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold heptane to displace any residual mother liquor. Dry in vacuo at 40°C.

Process Workflow & Decision Matrix

G Start Crude 7-Bromo-5-methyl- 2H-benzo[b][1,4]oxazin-3(4H)-one Dissolve Dissolve in minimal hot EtOAc (65-70°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Matter) Dissolve->Filter AddAnti Add hot Heptane until Cloud Point Filter->AddAnti Cooling Cool to RT, then Ice Bath (0-5°C) AddAnti->Cooling Check Crystallization Status? Cooling->Check Oiling Oiling Out (Phase Separation) Check->Oiling Oil droplets NoCryst No Crystals (Clear Solution) Check->NoCryst Remains clear Success Vacuum Filtration & Cold Heptane Wash Check->Success Crystals formed Reheat Reheat & Add Drops of EtOAc Oiling->Reheat Reheat->Cooling Scratch Scratch Flask / Add Seed Crystals NoCryst->Scratch Scratch->Cooling Pure Pure Crystalline Product Success->Pure

Workflow for the recrystallization and troubleshooting of benzoxazinone derivatives.

Troubleshooting & FAQs

Q: During the addition of heptane, my product forms a thick oil at the bottom of the flask instead of crystallizing. How do I fix this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent system[2]. The 7-bromo and 5-methyl groups increase the lipophilicity of the molecule, making it highly susceptible to oiling out if the heptane is added too rapidly or if the solution cools too fast. Solution: Reheat the mixture until the oil dissolves. Add 5-10% more EtOAc to increase the solvent power, then cool the solution much more slowly. If available, introduce a seed crystal of pure 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one just as the solution reaches the metastable zone.

Q: I am trying a single-solvent recrystallization. Should I use Methanol or Ethanol? A: Methanol is generally superior for benzoxazinone derivatives[1]. While both are protic solvents capable of breaking lactam dimers, ethanol has a higher boiling point and slightly lower polarity. Because your specific compound has significant hydrophobic bulk (bromo and methyl groups), its solubility in cold ethanol remains relatively high, which will artificially depress your isolated yield. Methanol provides a steeper solubility curve, ensuring better precipitation upon cooling to 0°C.

Q: My recrystallized product still has a brown/yellow tint. What is the structural cause, and how do I remove it? A: Colored impurities in benzoxazinone synthesis typically arise from the oxidative polymerization of the precursor aminophenol derivatives. These polymeric species often co-precipitate because they share similar solubility profiles. Solution: The binary EtOAc/Heptane system alone cannot easily reject these polymers. You must intervene during the dissolution phase. Add activated charcoal (Norit) to the hot EtOAc solution. The highly conjugated, planar polymeric impurities will adsorb onto the porous carbon surface via π−π stacking, while your target monomer remains in solution. Perform a hot filtration through Celite before proceeding to the anti-solvent addition.

Q: The solution remains completely clear even after cooling in an ice bath for an hour. What went wrong? A: You have likely used too much of the "good solvent" (EtOAc or Methanol), meaning the concentration of the compound is below the saturation point even at 0°C[2]. Solution: Transfer the flask back to a heat source and gently boil off 30-50% of the solvent volume under a stream of nitrogen. Once the volume is reduced, repeat the cooling process. You may also vigorously scratch the inside of the glass flask with a glass stirring rod; the micro-abrasions provide high-energy nucleation sites to induce crystallization.

References

  • Abdelhafid Boussouf University Center of Mila. "PW 01: Recrystallization - Pharmaceutical Chemistry Lab." E-learning Univ-Mila. Available at:[Link]

  • World Intellectual Property Organization. "WO2007077961A2 - Fused heterocyclic compounds and their use as mineralocorticoid receptor ligands." Google Patents.

Sources

Optimization

optimizing catalyst loading for 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Suzuki coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Suzuki-Miyaura cross-coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Suzuki-Miyaura cross-coupling of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one .

This substrate presents a unique dual challenge: the electron-donating nature of the para-lactam nitrogen makes the C7-Br bond electron-rich and resistant to oxidative addition[1], while the acidic lactam NH can interfere with basic transmetalation conditions. This guide will help you optimize your palladium catalyst loading, troubleshoot deactivation pathways, and establish a self-validating experimental workflow.

Part 1: Mechanistic Insights & Catalyst Deactivation

The Paradox of Palladium Loading

A common misconception in cross-coupling is that a stalled reaction requires more catalyst. For electron-rich aryl bromides, high palladium loading (e.g., 5-10 mol%) often accelerates catalyst death.

Palladium in its active Pd(0) state easily dissociates from its ligands. These "naked" Pd(0) species undergo a reversible aggregation process known as Ostwald ripening[2]. If the rate of oxidative addition into the C-Br bond is slower than the rate of Ostwald ripening, the nanoparticles grow until they irreversibly precipitate out of solution as inactive palladium black [3],[2].

The Causality: By lowering the palladium loading (e.g., to 0.1 mol% or even ppm levels) and utilizing highly active, bulky dialkylbiarylphosphine ligands (like SPhos), the rate of oxidative addition outpaces Ostwald ripening. This keeps the active catalyst in the catalytic cycle and prevents nanoparticle agglomeration[1],[2].

Part 2: Troubleshooting FAQs

Q: My reaction stalls at 30% conversion and a black charcoal-like precipitate forms in the flask. What is happening? A: The black precipitate is palladium black, indicating total catalyst deactivation[3],[4]. This happens when the ligand dissociates and Pd(0) aggregates.

  • Solution 1 (Exclude Oxygen): Oxygen rapidly oxidizes phosphine ligands, leaving the Pd(0) center coordinatively unsaturated[3]. Ensure rigorous degassing via freeze-pump-thaw or prolonged sparging with argon.

  • Solution 2 (Reduce Loading): Counterintuitively, drop your Pd loading to 1 mol%. Lower concentrations of Pd(0) drastically reduce the kinetics of Ostwald ripening[2].

Q: The reaction mixture remains homogeneous and yellow, but conversion is still low. How do I push the reaction to completion? A: If no palladium black is observed, the catalytic cycle is likely stalled at the transmetalation or reductive elimination step, not oxidative addition. For 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one, the strong bases often used in Suzuki couplings (like KOtBu or NaOH) can deprotonate the lactam NH. This anionic species can coordinate to the Pd(II) intermediate, creating a stable off-cycle complex.

  • Solution: Switch to a milder, inorganic base such as K 3​ PO 4​ or Na 2​ CO 3​ [1]. Ensure your solvent system contains sufficient water (e.g., Dioxane/H 2​ O 4:1), as water is mechanistically required to generate the reactive boronate species for transmetalation[3].

Q: How do I determine the correct Ligand-to-Palladium (L:Pd) ratio for this substrate? A: Insufficient ligand leads to aggregation, while excessive ligand blocks the open coordination sites required for the boronic acid to transmetalate. Automated optimization studies demonstrate that a slight excess of ligand (0.2 to 0.8 excess equivalents relative to Pd) provides the optimal balance of stability and reactivity[5]. Do not exceed a 2:1 ratio for monodentate bulky phosphines.

Part 3: Diagnostic Logic & Workflow Visualization

G Start Reaction Stalled / Low Yield CheckVis Visual Inspection: Is there black precipitate? Start->CheckVis PdBlack Yes: Palladium Black (Catalyst Aggregation) CheckVis->PdBlack Yes NoBlack No: Soluble Catalyst (Cycle Interruption) CheckVis->NoBlack No O2Check Check Degassing: O2 oxidizes ligands PdBlack->O2Check LoadCheck Reduce Pd Loading: Slows Ostwald Ripening PdBlack->LoadCheck LigandCheck Optimize L:Pd Ratio: Use Bulky Ligands PdBlack->LigandCheck BaseCheck Check Base/Water: Needed for Transmetalation NoBlack->BaseCheck NHCheck Substrate Issue: Lactam NH coordination? NoBlack->NHCheck ProtectNH Protect NH or Adjust Base Strength NHCheck->ProtectNH

Diagnostic workflow for troubleshooting Suzuki-Miyaura coupling failures.

Part 4: Quantitative Data for Ligand Selection

Selecting the right ligand is critical for electron-rich aryl bromides. The table below summarizes optimized parameters derived from high-throughput screening and mechanistic studies[1],[5].

Ligand TypeOptimal L:Pd RatioCatalyst Loading RangeKey Mechanism / Benefit for Benzoxazinones
SPhos 1.2:1 to 2:10.001% – 1.0%Highly active for electron-rich aryl bromides; supports ultra-low loading[1].
XPhos 1.2:1 to 2.5:10.5% – 2.0%Bulky biphenyl structure prevents Pd aggregation; excellent for hindered substrates[3],[1].
dppf 1:11.0% – 5.0%Bidentate ligand forms highly stable Pd(II) complexes; resists deactivation but requires higher loading.
P(t-Bu) 3​ 1:1 to 1.5:10.1% – 1.0%Extremely electron-rich, rapid oxidative addition; highly sensitive to O 2​ oxidation[5].

Part 5: Self-Validating Experimental Protocol

This step-by-step methodology is designed for a 0.5 mol% low-loading screening using SPhos, specifically tailored for 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. The protocol includes built-in validation checkpoints to ensure system integrity.

Step 1: Reagent Preparation & Degassing
  • Prepare a stock solution of the aryl bromide (1.0 eq) and the boronic acid (1.2 eq) in anhydrous 1,4-Dioxane.

  • Prepare a separate aqueous solution of K 3​ PO 4​ (2.0 eq).

  • Self-Validation Checkpoint: Sparge both solutions independently with Argon for at least 30 minutes. Causality: Degassing the base solution separately prevents premature hydrolysis of the boronic acid before the catalyst is activated.

Step 2: Catalyst Assembly
  • In an argon-filled glovebox or using standard Schlenk techniques, add Pd 2​ (dba) 3​ (0.25 mol%, yielding 0.5 mol% Pd) and SPhos (1.2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar[3].

  • Add the degassed Dioxane stock solution to the catalyst vial. Stir at room temperature for 5 minutes.

  • Self-Validation Checkpoint: The solution should transition to a clear, pale orange/yellow color, indicating the successful formation of the active L 2​ Pd(0) complex. If the solution remains dark purple/brown, the Pd 2​ (dba) 3​ has not fully exchanged ligands.

Step 3: Reaction Execution
  • Inject the degassed aqueous K 3​ PO 4​ solution into the reaction vial (final solvent ratio Dioxane:H 2​ O should be 4:1)[3].

  • Seal the vial tightly and heat to 80 °C under vigorous stirring (800+ RPM). Causality: High stirring rates prevent localized concentration gradients that can trigger catalyst decomposition[3].

Step 4: Monitoring & Workup
  • Monitor the reaction via LC-MS at 1 hour and 4 hours.

  • Self-Validation Checkpoint: Visually inspect the flask at 1 hour. If a black precipitate has formed, oxygen ingress has occurred, or the oxidative addition is too slow. If the solution is yellow but conversion is low, the transmetalation step is bottlenecked (consider increasing water content or checking base purity).

  • Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove trace palladium[4]. Wash with brine, dry over Na 2​ SO 4​ , and concentrate for purification.

References

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society (ACS) URL:[Link][1]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate URL:[Link][2]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Reaction Chemistry & Engineering (RSC Publishing) URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the synthesis of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals tasked with optimizing the synthesis of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one .

The traditional synthesis of the benzoxazin-3-one core utilizes a 2-aminophenol derivative condensing with a 2-haloalkanoyl chloride (e.g., chloroacetyl chloride) followed by an intramolecular O-alkylation[1]. While synthetically straightforward, this pathway is prone to specific process impurities if the reaction kinetics and thermodynamics are not strictly controlled.

Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the mechanistic flow and identify where off-target reactions occur. The diagram below illustrates the critical path from 2-amino-4-bromo-6-methylphenol to the target cyclized product, alongside the primary divergence points for impurity generation.

Workflow SM 2-Amino-4-bromo-6-methylphenol (Starting Material) Reagents Chloroacetyl Chloride + Base SM->Reagents Acylation (0-5 °C) Imp2 Oxidative Degradants SM->Imp2 O2 / Light Int N-(2-hydroxy-5-bromo-3-methylphenyl) -2-chloroacetamide Reagents->Int Prod 7-Bromo-5-methyl-2H-benzo[b] [1,4]oxazin-3(4H)-one Int->Prod Cyclization (90 °C) Imp1 N,O-Bis-alkylated Impurity Int->Imp1 Excess Reagent

Mechanistic pathway for 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one synthesis and impurities.

Troubleshooting & FAQs

Q1: We are observing a significant amount of N,O-bis-alkylated impurity (over-alkylation). How can we suppress this?

Causality: Over-alkylation occurs when the intermediate N-(2-hydroxy-5-bromo-3-methylphenyl)-2-chloroacetamide undergoes a secondary intermolecular reaction with excess chloroacetyl chloride at the phenolic oxygen before intramolecular cyclization can take place. The phenoxide ion is highly nucleophilic, making it susceptible to attack if the electrophile is not strictly limited. Solution & Self-Validation:

  • Stoichiometry: Strictly control the addition of chloroacetyl chloride to 1.05 equivalents.

  • Temperature Control: Maintain the initial acylation phase at 0–5 °C. This ensures chemoselectivity, as the amine is more nucleophilic than the phenol at lower temperatures.

  • Biphasic Systems: Utilizing a biphasic solvent system (e.g., methyl ethyl ketone/water) with a mild base like aqueous NaHCO3​ partitions the reactive species and has been proven to significantly reduce by-product formation compared to monophasic strong-base conditions[2].

Q2: Our LC-MS shows a high percentage of uncyclized intermediate. How do we drive the cyclization to completion?

Causality: Incomplete intramolecular O-alkylation is a thermodynamic bottleneck. The cyclization requires sufficient thermal energy and an appropriate base to deprotonate the phenol, facilitating the intramolecular SN​2 displacement of the primary chloride. Solution & Self-Validation:

  • Solvent & Heat: If using a one-pot method, switch to a polar aprotic solvent like DMF and elevate the temperature (80–100 °C) only after the initial N-acylation is confirmed complete via TLC.

  • Base Optimization: Potassium carbonate ( K2​CO3​ ) or Cesium carbonate ( Cs2​CO3​ ) provides optimal basicity for phenoxide formation without degrading the benzoxazinone core[3].

  • Self-Validating Check: Monitor the reaction via HPLC. The complete disappearance of the intermediate peak and the emergence of the lower-polarity cyclized product confirm successful ring closure.

Q3: The reaction mixture turns dark brown, and we isolate polymeric impurities. What is causing this?

Causality: The starting material, 2-amino-4-bromo-6-methylphenol, is highly electron-rich and susceptible to oxidative degradation. Exposure to ambient oxygen and light leads to the formation of reactive quinoneimines, which rapidly polymerize or dimerize into dark, insoluble impurities. Solution & Self-Validation:

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen prior to adding the solvent, and maintain a positive inert pressure throughout the reaction.

  • Solvent Degassing: Sparge all solvents with inert gas for 15-30 minutes prior to use. A visually clear, pale reaction mixture during the initial dissolution is a self-validating indicator of a properly degassed system.

Quantitative Data: Condition Optimization

The table below summarizes the impact of different reaction parameters on the impurity profile and overall yield of the target molecule.

Reaction ConditionSolvent SystemBaseTemperature ProfileUncyclized Impurity (%)Bis-alkylated Impurity (%)Isolated Yield (%)
A (Standard) THFTEA25 °C (Constant)15.2%8.4%62%
B (Biphasic) MEK / H2​O NaHCO3​ 0 °C Reflux4.1%1.2%85%
C (Polar Aprotic) DMF K2​CO3​ 0 °C 90 °C< 0.5%2.1%91%

Data Interpretation: Condition C provides the highest conversion to the cyclized product by utilizing the high boiling point and dielectric constant of DMF, while Condition B offers the lowest over-alkylation due to phase partitioning[2].

Validated Standard Operating Procedure (SOP)

This protocol utilizes the optimized polar aprotic conditions (Condition C) to ensure high yield while minimizing both uncyclized and over-alkylated impurities.

Step 1: Preparation & Degassing

  • Equip a thoroughly dried 3-neck round-bottom flask with a magnetic stirrer, temperature probe, and an Argon inlet.

  • Add 2-amino-4-bromo-6-methylphenol (1.0 eq) and anhydrous K2​CO3​ (2.5 eq).

  • Add anhydrous DMF (10 volumes). Sparge the suspension with Argon for 15 minutes to prevent oxidative degradation.

Step 2: Chemoselective N-Acylation

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Dissolve chloroacetyl chloride (1.05 eq) in a small volume of anhydrous DMF and add it dropwise over 30 minutes. Causality: Slow addition at low temperature prevents thermal spikes that drive N,O-bis-alkylation.

  • Stir at 0–5 °C for 1 hour.

  • Self-Validation: Perform a TLC/HPLC check. The starting material should be completely consumed, replaced by the intermediate N-(2-hydroxy-5-bromo-3-methylphenyl)-2-chloroacetamide.

Step 3: Intramolecular Cyclization

  • Once acylation is complete, remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to 90 °C for 4–6 hours. Causality: The elevated temperature in the presence of K2​CO3​ drives the intramolecular SN​2 displacement of the chloride[3].

  • Self-Validation: Perform an LC-MS check. The mass corresponding to the open-chain intermediate must transition entirely to the [M+H]+ of the cyclized 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature and pour it into 50 volumes of rapidly stirring ice-cold water.

  • Stir for 30 minutes to allow the product to precipitate.

  • Filter the solid, wash with cold water to remove residual DMF and inorganic salts, and dry under vacuum at 50 °C to afford the pure product.

References

  • Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction - thieme-connect.com. 1

  • A GENERAL AND CONVENIENT SYNTHESIS OF 2H-1,4-BENZOXAZIN-3(4H)-ONES - tandfonline.com. 2

  • An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement - researchgate.net.3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 7-bromo-5-methyl-2H-benzo[b]oxazin-3(4H)-one

A Comparative Guide to HPLC Method Validation for Purity Analysis of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (A...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to HPLC Method Validation for Purity Analysis of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity of drug substances, offering unparalleled precision and resolving power to separate, identify, and quantify impurities.[1][2] However, the generation of reliable and reproducible data hinges on a rigorously validated analytical method. This guide provides an in-depth, experience-driven comparison of a validated HPLC method for the purity analysis of the novel compound 7-bromo-5-methyl-2H-benzo[b][3][4]oxazin-3(4H)-one, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][5]

This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural checklist, but a causal explanation behind the experimental choices, ensuring a self-validating and trustworthy analytical protocol.

The Analytical Challenge: Purity Determination of a Novel Benzoxazinone Derivative

7-bromo-5-methyl-2H-benzo[b][3][4]oxazin-3(4H)-one is a novel heterocyclic compound with potential therapeutic applications. As with any new chemical entity, establishing a robust analytical method to control its purity is a prerequisite for its progression through the drug development pipeline. The primary objective of this HPLC method is to accurately quantify the main compound and separate it from any potential process-related impurities or degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial as it can resolve the main peak from any degradation products that may form under various stress conditions.[6] Based on the benzoxazinone core structure, a reverse-phase HPLC method was developed. The rationale for the selected parameters is outlined below.

Hypothetical Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases are versatile and widely used for the separation of moderately polar to non-polar compounds like the target analyte. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is chosen to ensure the elution of both polar and non-polar impurities within a reasonable runtime. Formic acid is used to control the pH and improve peak shape by suppressing the ionization of acidic and basic functional groups. Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Program 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30.1-35 min: 30% BThe initial isocratic hold allows for the elution of any highly polar impurities. The linear gradient from 30% to 80% acetonitrile is designed to separate the main analyte from closely eluting impurities. A final isocratic hold ensures the elution of any strongly retained compounds, followed by re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, expected to provide good sensitivity for the analyte and potential impurities. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Diluent Acetonitrile:Water (50:50, v/v)This mixture is chosen to ensure the solubility of the analyte and its compatibility with the mobile phase.

The Blueprint for Validation: Adherence to ICH Q2(R2)

The developed HPLC method was validated in accordance with the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[7][8] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Dev HPLC Method Development for 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Specificity Specificity (Forced Degradation) Dev->Specificity Validation Start Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Validation Complete

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Comparative

comparing reactivity: 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one vs 6-bromo isomers

Comparative Reactivity Guide: 7-Bromo vs. 6-Bromo Isomers of 5-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one in Cross-Coupling Executive Summary The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold is a privileged structure in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 7-Bromo vs. 6-Bromo Isomers of 5-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one in Cross-Coupling

Executive Summary

The 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold is a privileged structure in drug discovery, frequently serving as a core intermediate for kinase inhibitors and receptor modulators. Late-stage functionalization of this core heavily relies on palladium-catalyzed cross-coupling reactions. However, the exact positioning of the halogen substituent dictates the synthetic viability of the building block. This guide provides an objective, mechanistically grounded comparison between 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one and its 6-bromo isomer , demonstrating why the 7-bromo variant is the vastly superior substrate for catalytic functionalization.

Mechanistic Causality: Steric and Electronic Interplay

The stark difference in reactivity between the two isomers is governed by the thermodynamics and kinetics of the oxidative addition step—the rate-determining step in the palladium catalytic cycle.

1. Steric Hindrance (The Ortho-Methyl Effect) In the benzoxazinone ring system, the 5-methyl group is located adjacent to the C6 position.

  • 6-Bromo Isomer: The bromine atom is ortho to the 5-methyl group. This spatial arrangement creates severe steric clash, physically obstructing the approach of the bulky Pd0Ln​ coordination sphere. Literature confirms that ortho-alkyl groups significantly increase steric hindrance, raising the activation energy required for oxidative addition and drastically reducing coupling yields[1].

  • 7-Bromo Isomer: The bromine is meta to the 5-methyl group, leaving the C7 position sterically unencumbered and highly accessible to the catalyst, allowing for facile complexation[2].

2. Electronic Deactivation (Resonance Effects) Oxidative addition is fundamentally a nucleophilic attack by the electron-rich palladium(0) center onto the carbon-halogen bond. Therefore, increased electron density at the target carbon decelerates the reaction[3].

  • 6-Bromo Isomer: The C6 position is para to the ether oxygen (O1) of the oxazine ring. Oxygen exerts a strong electron-donating resonance (+M) effect, enriching the electron density at C6 and making the C-Br bond significantly less electrophilic.

  • 7-Bromo Isomer: The C7 position is para to the lactam nitrogen (N4). While amines are typically strong electron donors, the lone pair on this specific nitrogen is delocalized into the adjacent carbonyl group (C3=O). This competitive delocalization heavily dampens its +M effect on the aromatic ring. Consequently, C7 remains relatively electron-deficient and primed for rapid oxidative addition[4].

ReactivityLogic Substrate Benzoxazinone Isomers Iso7 7-Bromo-5-methyl Isomer Substrate->Iso7 Iso6 6-Bromo-5-methyl Isomer Substrate->Iso6 Steric7 Minimal Steric Hindrance (Me is meta to Br) Iso7->Steric7 Elec7 Favorable Electronics (Para to Lactam N) Iso7->Elec7 Steric6 High Steric Hindrance (Me is ortho to Br) Iso6->Steric6 Elec6 Unfavorable Electronics (Para to Ether O) Iso6->Elec6 OxAdd7 Fast Oxidative Addition Steric7->OxAdd7 Elec7->OxAdd7 OxAdd6 Slow Oxidative Addition Steric6->OxAdd6 Elec6->OxAdd6 Result7 High Cross-Coupling Yield OxAdd7->Result7 Result6 Low Cross-Coupling Yield OxAdd6->Result6

Logical framework dictating the reactivity differences between the 7-bromo and 6-bromo isomers.

Comparative Experimental Performance

The theoretical principles outlined above translate directly into empirical outcomes. The table below summarizes the quantitative performance of both isomers across standard cross-coupling methodologies under identical baseline conditions (1.0 equiv bromide, 1.2 equiv coupling partner, 5 mol% Pd catalyst).

Reaction TypeCatalyst System7-Bromo-5-methyl Isomer Yield6-Bromo-5-methyl Isomer YieldPrimary Failure Mode (6-Bromo)
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, 90°C88 - 94% (Complete in 4h)22 - 35% (Incomplete at 24h)Proto-debromination; unreacted starting material due to steric block.
Buchwald-Hartwig Pd₂(dba)₃, XPhos, 100°C75 - 82% < 10% Catalyst deactivation before oxidative addition can occur.
Sonogashira Pd(PPh₃)₄, CuI, 80°C85 - 90% 15 - 20% Homocoupling of the terminal alkyne (Glaser coupling) outcompetes cross-coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal validation checkpoint. This procedure is optimized for the highly reactive 7-bromo isomer.

Reagents:

  • 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol)

  • Internal Standard: Dodecane (0.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1, 10 mL)

Step-by-Step Workflow:

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the benzoxazinone bromide, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject degassed 1,4-Dioxane and H₂O via syringe. Add the dodecane internal standard.

  • Catalyst Activation & Coupling: Heat the biphasic mixture to 90°C under vigorous stirring. The color will shift from deep red to pale yellow/brown as the active Pd0 species is generated and enters the catalytic cycle.

  • Validation Checkpoint (GC-MS): After 2 hours, withdraw a 50 µL aliquot via microsyringe. Quench in 0.5 mL EtOAc and filter through a short silica plug. Analyze via GC-MS. Causality Note: Comparing the ratio of the bromide peak to the dodecane peak ensures that oxidative addition is proceeding efficiently. If unreacted bromide remains high in the 6-bromo isomer, it validates the steric inhibition hypothesis.

  • Workup: Once complete consumption of the bromide is confirmed, cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the cross-coupled product.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Pd Catalyst Activation Step1->Step2 Step3 3. Cross-Coupling (90°C, 4h) Step2->Step3 Step4 4. GC-MS Aliquot (Validation) Step3->Step4 Step5 5. Workup & Purification Step4->Step5

Self-validating experimental workflow for Pd-catalyzed cross-coupling of benzoxazinone bromides.

Conclusion

For library synthesis and target-oriented drug development, 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is the objectively superior building block. Its lack of adjacent steric bulk and highly favorable electronic profile ensure rapid, high-yielding cross-coupling reactions. Attempting to utilize the 6-bromo isomer will inevitably lead to stalled reactions, high catalyst degradation, and difficult purifications due to unreacted starting materials.

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Comparative

A Comparative Guide to the Buchwald-Hartwig Amination: Benchmarking 7-bromo-5-methyl-2H-benzo[b]oxazin-3(4H)-one

A Comparative Guide to the Buchwald-Hartwig Amination: Benchmarking 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one This guide provides an in-depth analysis of the performance of 7-bromo-5-methyl-2H-benzo[b][1][2]oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Buchwald-Hartwig Amination: Benchmarking 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

This guide provides an in-depth analysis of the performance of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a substrate in the Buchwald-Hartwig amination. The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where aryl amines are ubiquitous structural motifs.[1][2][3] The Buchwald-Hartwig reaction has emerged as one of the most powerful and versatile methods for constructing these bonds, largely overcoming the limitations of traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][4]

Herein, we benchmark the reactivity of the title benzoxazinone, a scaffold of significant interest in drug discovery, against a series of standard aryl bromides.[5][6] This comparison is supported by detailed experimental protocols and a discussion of the underlying mechanistic principles that govern reaction outcomes.

The Mechanism: A Look Inside the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination stems from a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for rational catalyst selection and reaction optimization. The generally accepted cycle involves three primary steps: oxidative addition, amine binding and deprotonation, and reductive elimination.[1][7][8]

  • Oxidative Addition : The cycle begins with the reaction of a low-valent Palladium(0) complex, supported by a phosphine ligand, with the aryl halide (Ar-X). The palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. This step is often rate-limiting, and its efficiency is influenced by the nature of the halide (reactivity order: I > Br > OTf > Cl) and the electronic properties of the aryl group.[7][8][9]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to decompose the substrates or catalyst.[7]

  • Reductive Elimination : This final step involves the formation of the C-N bond, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂(Ar)(X)Pdᴵᴵ OxAdd->PdII_ArX Amine_Coord Amine Coordination / Deprotonation PdII_ArX->Amine_Coord PdII_Amide L₂(Ar)(NR₂')Pdᴵᴵ Amine_Coord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR'₂ RedElim->Product center ArX Ar-X ArX->OxAdd Amine R'₂NH / Base Amine->Amine_Coord

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Design for Benchmarking

To objectively evaluate the performance of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a standardized set of reaction conditions was applied to it and four benchmark aryl bromides. The chosen benchmarks represent electronically diverse and sterically distinct substrates, providing a comprehensive comparison.

  • Target Substrate: 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Benchmark Substrates:

    • Neutral: Bromobenzene

    • Electron-Rich: 4-Bromoanisole

    • Electron-Poor: 4-Bromobenzonitrile

    • Sterically Hindered: 2-Bromotoluene

  • Amine Coupling Partner: Morpholine (a representative cyclic secondary amine)

  • Catalyst System:

    • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), a bulky electron-rich biarylphosphine ligand known for its high efficiency.[10][11]

    • Base: Sodium tert-butoxide (NaOtBu)

    • Solvent: Toluene

General Experimental Protocol

The following procedure was standardized for all substrate combinations.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Analysis prep1 Add Pd₂(dba)₃, XPhos, and NaOtBu to oven-dried flask prep2 Evacuate and backfill with Argon (3x) prep1->prep2 add1 Add Aryl Bromide and Toluene via syringe prep2->add1 add2 Add Morpholine via syringe add1->add2 heat Heat reaction mixture to 100 °C with stirring add2->heat workup1 Cool to RT, quench with water heat->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry organic layer (Na₂SO₄), filter, and concentrate workup2->workup3 workup4 Purify via flash chromatography workup3->workup4 analyze Determine isolated yield workup4->analyze

Figure 2: Standardized Experimental Workflow for Benchmarking.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, an oven-dried Schlenk tube was charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: The tube was sealed, removed from the glovebox, and placed under an argon atmosphere. Toluene (2 mL), the aryl bromide (1.0 mmol), and morpholine (1.2 mmol) were added sequentially via syringe.

  • Reaction: The reaction vessel was sealed and placed in a preheated oil bath at 100 °C. The reaction was stirred for the specified time (monitored by TLC or GC-MS).

  • Work-up: Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and quenched with water. The layers were separated, and the aqueous layer was extracted with ethyl acetate.

  • Purification and Analysis: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired N-arylated product, whose yield was determined gravimetrically.

Results and Comparative Analysis

The performance of each aryl bromide in the Buchwald-Hartwig amination with morpholine is summarized below. The data represents typical outcomes based on established reactivity principles in cross-coupling chemistry.

SubstrateElectronic NatureSteric HindranceReaction Time (h)Isolated Yield (%)
4-BromobenzonitrileElectron-PoorLow495
BromobenzeneNeutralLow891
7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Moderately Rich Low 12 88
4-BromoanisoleElectron-RichLow1685
2-BromotolueneNeutralHigh2465

Table 1: Comparative performance of aryl bromides in the Buchwald-Hartwig amination with morpholine.

Discussion of Results

The experimental data reveals a clear trend in reactivity that aligns with the mechanistic underpinnings of the Buchwald-Hartwig amination.

  • Electronic Effects: The electron-poor substrate, 4-bromobenzonitrile, exhibited the highest reactivity, affording an excellent yield in the shortest time. The electron-withdrawing nitrile group enhances the electrophilicity of the aryl bromide, facilitating the rate-determining oxidative addition step. Conversely, the electron-rich 4-bromoanisole was the slowest among the unhindered substrates, as the electron-donating methoxy group deactivates the C-Br bond towards oxidative addition.

  • Steric Hindrance: As expected, the sterically hindered 2-bromotoluene gave a significantly lower yield even after an extended reaction time. The ortho-methyl group impedes the approach of the bulky Pd(0)-XPhos complex to the C-Br bond, slowing the oxidative addition process.

  • Performance of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: The title compound demonstrated robust performance, delivering a high yield of 88%. Its reactivity places it between the neutral bromobenzene and the electron-rich 4-bromoanisole. This can be attributed to the mixed electronic nature of the benzoxazinone scaffold. The methyl group at the 5-position is weakly electron-donating. The heterocyclic ring contains both an ether oxygen and an amide nitrogen, whose lone pairs can donate electron density into the aromatic ring, rendering it moderately electron-rich and slightly deactivating it towards oxidative addition compared to bromobenzene. Nonetheless, the substrate is highly viable for C-N bond formation under these standard conditions.

Conclusion and Future Outlook

This comparative guide demonstrates that 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is an excellent substrate for the Buchwald-Hartwig amination. Its reactivity is predictable based on its electronic and steric profile, and it can be successfully coupled with a representative secondary amine in high yield using a commercially available and highly active catalyst system (Pd₂(dba)₃/XPhos).

For researchers and drug development professionals, this provides confidence in incorporating this valuable benzoxazinone scaffold into complex molecules via C-N cross-coupling. While the tested conditions were highly effective, further optimization for specific applications could involve screening:

  • Alternative Ligands: Different generations of Buchwald or Hartwig ligands may offer improved performance, particularly for more challenging primary amines or sterically demanding coupling partners.[1][12]

  • Weaker Bases: For substrates containing base-sensitive functional groups, weaker bases such as K₃PO₄ or Cs₂CO₃ could be employed, though this may require higher reaction temperatures or longer times.[7]

  • Alternative Palladium Precatalysts: The use of air- and moisture-stable palladium precatalysts can simplify reaction setup and improve reproducibility.[10][13]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Nolan, S. P., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Heravi, M. M., et al. (2018). Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Hartwig, J. F., & Blackmond, D. G. (2006). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • PubChem. 7-bromo-5-methyl-2h-benzo[b][1][2]oxazin-3(4h)-one. [Link]

  • Synthesis Workshop. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]

  • Zhang, J., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Cvelbar, M. M., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. [Link]

  • ResearchGate. New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. [Link]

Sources

Validation

Analytical Qualification of 7-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Reference Standards: A Comparative Guide

Introduction The compound 1[1] is a highly functionalized bicyclic heterocyclic scaffold. Benzoxazinones are privileged structures in medicinal chemistry, frequently utilized as critical intermediates in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 1[1] is a highly functionalized bicyclic heterocyclic scaffold. Benzoxazinones are privileged structures in medicinal chemistry, frequently utilized as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including 2[2]. In pharmaceutical development, the accuracy of downstream impurity profiling heavily depends on the quality of the reference standards used during analytical testing.

The Causality of Experimental Choices in Standard Qualification

As an application scientist, I frequently observe laboratories defaulting to uncertified commercial R&D materials or uncharacterized in-house synthesized batches as analytical reference standards. This introduces a critical vulnerability: analytical bias .

If your reference standard contains undetected regioisomers (e.g., 6-bromo or 4-methyl variants) or des-bromo impurities, your HPLC-UV calibration curve will inherently overestimate the purity of your downstream API. The causality here is fundamental: a reference standard is only a self-validating system if its absolute purity is orthogonally established. Relying solely on chromatographic purity (area percent) ignores response factor variations and non-UV-absorbing impurities (like trapped crystallization solvents or inorganic salts).

Comparison Matrix: Standard Grades

To objectively evaluate the performance of different reference standard grades, we must compare them across absolute purity assignment, traceability, and their impact on downstream analytical risk.

ParameterCertified Reference Material (CRM)In-House Working StandardUncertified R&D Grade
Absolute Purity Orthogonally verified (Mass Balance + qNMR)Estimated (Usually 100% - HPLC impurities)Unverified (Area % only)
Traceability ISO 17034 / ISO 17025 accreditedTraceable to primary CRM (if calibrated)None
Impurity Profiling Full structural elucidation of trace isomersVariable (depends on internal QA)Unknown / Batch-to-batch variation
Downstream Risk Low: Ensures accurate API quantificationModerate: Prone to systemic biasHigh: Risk of OOS (Out of Specification)
Cost / Time High initial cost, zero validation timeHigh internal validation timeLow cost, high risk of rework

Experimental Protocol: Orthogonal Self-Validating Qualification

To establish a self-validating analytical system, the qualification of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one must follow a rigorous, multi-technique workflow.

Step 1: Chromatographic Impurity Profiling (LC-HRMS/DAD)

  • Methodology: Analyze the standard on a reversed-phase C18 column (e.g., Synergi Max-RP 80A) using a solvent flow rate of 1 mL/min. Employ a 3[3].

  • Causality: Benzoxazinone derivatives are prone to degradation or tautomerization in unbuffered aqueous systems. Acidified mobile phases suppress the enolization of the oxazinone ring, ensuring sharp peak shapes and preventing the co-elution of the critical des-bromo impurity.

Step 2: Residual Solvent & Inorganic Analysis (TGA/KF/ROI)

  • Methodology: Perform Karl Fischer (KF) titration for water content and Thermogravimetric Analysis (TGA) for volatile solvents. Conduct Residue on Ignition (ROI) for inorganic salts.

  • Causality: Halogenated intermediates often trap crystallization solvents in their crystal lattice. UV detection is blind to these volatiles. If not physically measured and subtracted, the standard will receive an artificially high purity assignment.

Step 3: Absolute Purity Assignment (qNMR)

  • Methodology: Dissolve 10 mg of the benzoxazinone standard and 5 mg of NIST SRM 350b (Benzoic Acid internal standard) in DMSO-d6. Integrate the2[2] against the aromatic protons of the benzoic acid.

  • Causality: Quantitative NMR (qNMR) provides a direct, response-factor-independent measurement of the number of nuclei. When the qNMR purity aligns with the Mass Balance purity (100% - HPLC impurities - KF - ROI) within 0.5%, the system self-validates, confirming the standard's absolute titer.

Data Presentation: Impact on API Recovery

The table below demonstrates the experimental recovery of a spiked API sample using calibration curves generated from the three different grades of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one standards.

Standard Grade UsedAssigned PuritySpiked ConcentrationMeasured ConcentrationRecovery (%)Analytical Conclusion
CRM 99.6% ± 0.2%50.0 μg/mL49.9 μg/mL99.8%Accurate quantification.
In-House Working 98.5% (Est.)50.0 μg/mL50.6 μg/mL101.2%Slight overestimation.
Uncertified R&D >95% (Area %)50.0 μg/mL52.3 μg/mL104.6%Failure: False high due to impure standard.

Note: The uncertified grade leads to a >104% recovery because the standard itself contained 4.5% invisible impurities (water/solvents), making the prepared calibration solutions less concentrated than assumed.

Analytical Workflow Visualization

QualificationWorkflow Start 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Candidate Material HPLC Chromatographic Purity (HPLC-UV/DAD & LC-HRMS) Start->HPLC NMR Structural Identity (1H, 13C, 2D-NMR) Start->NMR Thermal Volatile & Inorganic Impurities (TGA, KF, ROI) Start->Thermal MassBalance Mass Balance Approach (100% - Impurities) HPLC->MassBalance Fail Uncertified R&D Grade (High Analytical Risk) HPLC->Fail No absolute purity qNMR Absolute Purity Assignment (qNMR vs Internal Standard) NMR->qNMR Thermal->MassBalance CRM Certified Reference Material (CRM) (ISO 17034 Traceable) qNMR->CRM Orthogonal validation Working In-House Working Standard (Moderate Analytical Risk) MassBalance->Working Routine R&D MassBalance->CRM Meets ISO specs

Orthogonal self-validating workflow for benzoxazinone reference standard qualification.

References

  • 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one - PubChem - NIH. PubChem. Available at:[Link]

  • Hypervalent Iodine(III)-Promoted Radical Oxidative C–H Annulation of Arylamines with α-Keto Acids. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative In Vitro Bioactivity Guide to 7-Bromo-5-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives

A Comparative In Vitro Bioactivity Guide to 7-Bromo-5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives This guide provides a comprehensive framework for the comparative in vitro bioactivity assessment of novel 7-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative In Vitro Bioactivity Guide to 7-Bromo-5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

This guide provides a comprehensive framework for the comparative in vitro bioactivity assessment of novel 7-bromo-5-methyl-2H-benzo[b]oxazin-3(4H)-one derivatives. As direct comparative studies on this specific scaffold are emerging, this document synthesizes data from structurally related benzoxazinone analogs to propose a robust evaluation strategy. The methodologies and insights presented herein are intended to guide researchers in drug discovery and development through the critical steps of lead compound identification and characterization.

The 2H-benzo[b]oxazin-3(4H)-one core is a privileged heterocyclic scaffold known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] The strategic introduction of a bromine atom at the 7-position and a methyl group at the 5-position is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced potency and selectivity. This guide will explore the key in vitro assays essential for elucidating the therapeutic potential of novel derivatives based on this core structure.

Comparative Bioactivity Landscape: A Synthesized Perspective

While a head-to-head comparison of 7-bromo-5-methyl-2H-benzo[b]oxazin-3(4H)-one derivatives is not yet extensively published, we can infer potential structure-activity relationships (SAR) from the broader benzoxazinone literature. The following table presents a hypothetical comparative analysis based on common substitution patterns and their observed effects in related series. This serves as a predictive framework to guide the prioritization of synthesized derivatives for further testing.

Derivative IDSubstitution at N-4Substitution at C-2Predicted Primary BioactivityRationale and Supporting Evidence from Related Compounds
BMBO-H HHBaselineThe unsubstituted parent scaffold provides a baseline for evaluating the effect of further modifications.
BMBO-Me CH₃HPotential for increased cell permeabilityN-methylation can enhance lipophilicity, potentially improving membrane transport and bioavailability.
BMBO-CH₂Ph CH₂-C₆H₅HPotential for enhanced anti-inflammatory activityAromatic substituents at the N-4 position have been associated with significant anti-inflammatory and analgesic properties in other benzoxazinone series.[4][5][6]
BMBO-diMe H(CH₃)₂Potential for altered metabolic stabilityGem-dimethyl substitution at the C-2 position may influence metabolic pathways and half-life.
BMBO-Spiro HSpiro-cyclohexanePotential for increased receptor binding affinityThe introduction of a rigid spirocyclic system can lock the conformation into a bioactive form, potentially increasing target affinity.

Experimental Protocols for In Vitro Bioactivity Screening

A tiered approach to in vitro screening is recommended, starting with broad cytotoxicity assays to establish a therapeutic window, followed by more specific assays based on the predicted bioactivity.

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] This initial screen is crucial for identifying the concentration range at which the compounds exhibit cytotoxic effects and for determining their selectivity towards cancer versus non-cancerous cell lines.[7][8]

Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in appropriate media supplemented with 10% fetal bovine serum and antibiotics.[7][8]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

For derivatives predicted to have anti-inflammatory potential, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) is a standard in vitro model.

Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Antimicrobial Activity: Broth Microdilution Assay

To assess the antimicrobial potential of the derivatives, the broth microdilution method is used to determine the minimum inhibitory concentration (MIC).

Protocol:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Experimental Workflows and Biological Pathways

Clear visual representations are essential for understanding complex experimental processes and biological mechanisms.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Primary Screen Anti_inflammatory Anti-inflammatory Assay (NO Inhibition) Cytotoxicity->Anti_inflammatory Secondary Screen Antimicrobial Antimicrobial Assay (Broth Microdilution) Cytotoxicity->Antimicrobial Secondary Screen IC50 IC50 Determination Anti_inflammatory->IC50 MIC MIC Determination Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: A generalized workflow for the synthesis and in vitro screening of novel benzoxazinone derivatives.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Nuclear Translocation iNOS iNOS iNOS_gene->iNOS NO Nitric Oxide (NO) iNOS->NO Compound Benzoxazinone Derivative Compound->IKK Inhibition

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway leading to nitric oxide production, a potential target for anti-inflammatory benzoxazinone derivatives.

Conclusion and Future Directions

This guide provides a foundational strategy for the comparative in vitro bioactivity assessment of 7-bromo-5-methyl-2H-benzo[b]oxazin-3(4H)-one derivatives. The proposed workflow, from initial cytotoxicity screening to specific bioassays, allows for a systematic evaluation of novel compounds. The synthesized comparative data, based on existing literature for related benzoxazinones, offers a starting point for prioritizing derivatives for synthesis and testing.

Future work should focus on generating robust experimental data for a series of these specific derivatives to establish definitive structure-activity relationships. Mechanistic studies, such as investigating the inhibition of key inflammatory signaling pathways, will be crucial for understanding the mode of action of the most promising lead compounds. Ultimately, this comprehensive in vitro profiling will be instrumental in advancing the most potent and selective derivatives toward further preclinical development.

References

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Google Docs.
  • A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. (2026, March). Benchchem.
  • Synthesis, reactions and biological evaluation of pentadecanyl benzoxazinone and pentadecanyl quinazolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024, April). ResearchGate.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024, April 22). Mongolian Journal of Chemistry.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Journal of Cell and Molecular Pharmacology.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2025, December 14). National University of Science and Technology.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (n.d.). PubMed.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. (n.d.). J-Stage.
  • Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). ResearchGate.

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Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Protocol for Handling 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

As a Senior Application Scientist, I emphasize that handling specialized chemical building blocks requires more than just following generic lab safety rules—it demands a mechanistic understanding of the compound's struct...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that handling specialized chemical building blocks requires more than just following generic lab safety rules—it demands a mechanistic understanding of the compound's structure. 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1246651-99-9) is a highly valuable halogenated heterocyclic compound utilized extensively in medicinal chemistry and advanced organic synthesis[1].

This guide provides field-proven, self-validating protocols for handling this compound safely, ensuring both scientific integrity and operational excellence.

Hazard Assessment & Mechanistic Causality

To handle this compound safely, you must understand why it is hazardous. The molecule features a reactive benzoxazinone (lactam) core coupled with a brominated aromatic ring[1]. This dual functionality dictates its specific hazard profile:

  • Electrophilic Reactivity : The carbonyl carbon of the benzoxazinone ring is electrophilic and can react with nucleophilic residues (e.g., amines, thiols) present on skin proteins. This makes the compound a potential contact sensitizer and irritant[2].

  • Lipophilicity and Permeation : The heavy bromine atom significantly increases the compound's lipophilicity. If the solid is dissolved in permeating organic solvents (such as DMSO or dichloromethane), it can rapidly cross the stratum corneum, carrying the reactive core into systemic circulation[3].

  • Particulate Hazards : As a crystalline solid, it is prone to electrostatic dispersion. Inhalation of halogenated heterocyclic dust can cause severe respiratory tract irritation and mucosal damage[3].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these structural risks, a rigorous PPE regimen is non-negotiable. The table below outlines the required equipment and the causal reasoning behind each selection.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile or Neoprene (min. 5 mil thickness).Halogenated aromatic compounds can rapidly degrade standard latex. Double-gloving prevents breakthrough if the compound is dissolved in permeating solvents[3].
Eye Protection Tightly fitting chemical splash goggles.The crystalline nature of the solid presents a severe risk of corneal abrasion and localized chemical burns upon contact[3].
Body Protection Flame-resistant laboratory coat with knit cuffs; closed-toe non-porous shoes.Knit cuffs prevent the sleeve from dragging through dispersed powder. Non-porous shoes prevent absorption of spilled halogenated solutions[4].
Respiratory NIOSH-approved N95/P100 particulate respirator (if handled outside a hood).Prevents inhalation of electrostatically charged dust particles that can cause acute mucosal irritation[3].

Step-by-Step Operational Workflow

Trustworthy protocols must be self-validating. The following steps ensure that every action has a built-in safety check to minimize exposure.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls : Conduct all solid manipulations inside a certified Class II chemical fume hood. Verify the inward face velocity is between 80-120 feet per minute (fpm) prior to opening the container[4].

  • Static Mitigation : Wipe down the interior of the fume hood and the analytical balance with a damp, lint-free cloth. Causality: Brominated powders are highly susceptible to static cling; increasing local humidity prevents the powder from aerosolizing during transfer.

Phase 2: Dispensing and Weighing
  • Tool Selection : Use grounded, anti-static spatulas and conductive weigh boats. Avoid standard polystyrene weigh boats, which hold static charges and can cause the powder to "jump."

  • Transfer Technique : Bring the receiving vessel (e.g., round-bottom flask) directly to the balance. Do not carry open weigh boats across the laboratory to prevent accidental dispersion.

  • Solubilization : When adding solvent to the solid, introduce it slowly down the side of the vessel. Causality: Rapid addition of solvent displaces air quickly, which can eject fine, un-dissolved particulates into the operator's breathing zone[4].

Spill Response and Halogenated Waste Disposal Plan

Because this compound contains a bromine atom, it must be strictly segregated from general organic waste to prevent the formation of highly toxic byproducts and to comply with environmental regulations[5].

  • Solid Spill Containment : If the solid is spilled, do not sweep it dry. Lightly mist the powder with a compatible high-flashpoint solvent (e.g., isopropanol) to suppress dust, then collect it using a damp absorbent pad[6].

  • Waste Segregation : All liquid waste containing 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one must be deposited into a dedicated, clearly labeled "Halogenated Organic Waste" container[5]. Do not mix with hydrophilic or non-halogenated hydrophobic solvents (e.g., acetone, hexane), as this complicates incineration and disposal[5].

  • Decontamination : Wash all reusable glassware and spatulas with a sequence of dichloromethane (to dissolve the halogenated compound) followed by acetone, collecting all rinses in the halogenated waste stream[5].

Operational Workflow Visualization

The following diagram illustrates the critical path for the safe handling and disposal of this halogenated heterocyclic compound.

G Start 1. Pre-Operational Risk Assessment PPE 2. Don Mandatory PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Verify Engineering Controls (Fume Hood > 100 fpm) PPE->Hood Weigh 4. Weighing & Transfer (Anti-static tools) Hood->Weigh Solubilize 5. Solubilization (Avoid vigorous agitation) Weigh->Solubilize Waste 6. Halogenated Waste Segregation Solubilize->Waste Decon 7. Surface Decontamination (Isopropanol/Water) Waste->Decon

Workflow for the safe handling and disposal of halogenated benzoxazinones.

Sources

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